(2S,3S)-2,3-Diaminobutane-1,4-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
151630-98-7 |
|---|---|
Molecular Formula |
C4H12N2O2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
(2S,3S)-2,3-diaminobutane-1,4-diol |
InChI |
InChI=1S/C4H12N2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2,5-6H2/t3-,4-/m1/s1 |
InChI Key |
JOINEDRPUPHALH-QWWZWVQMSA-N |
SMILES |
C(C(C(CO)N)N)O |
Isomeric SMILES |
C([C@H]([C@@H](CO)N)N)O |
Canonical SMILES |
C(C(C(CO)N)N)O |
Synonyms |
(2S,3S)-2,3-DIAMINOBUTANE-1,4-DIOL |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Structural Properties of (2S,3S)-2,3-Diaminobutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and chemical properties of (2S,3S)-2,3-Diaminobutane-1,4-diol, a chiral diamino diol of interest in synthetic chemistry and drug development. Due to its specific stereochemistry, this compound serves as a valuable chiral building block. This document outlines its known physical and chemical properties, a detailed experimental protocol for its synthesis from L-tartaric acid, and a visual representation of the synthetic workflow.
Core Structural and Physical Properties
This compound is a stereoisomer of 2,3-diaminobutane-1,4-diol with the chemical formula C₄H₁₂N₂O₂. Its structure features two chiral centers at the C2 and C3 positions, both in the 'S' configuration, and primary alcohol functionalities at the C1 and C4 positions. While specific experimental data for this particular stereoisomer is not extensively reported in publicly available literature, its fundamental properties can be derived from its chemical structure and are expected to be similar to its other stereoisomers.
Table 1: Summary of Physicochemical Properties of 2,3-Diaminobutane-1,4-diol Stereoisomers
| Property | Value | Source/Comment |
| Chemical Formula | C₄H₁₂N₂O₂ | |
| Molecular Weight | 120.15 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Melting Point | Data not available for the (2S,3S) isomer. | |
| Boiling Point | Data not available for the (2S,3S) isomer. | |
| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred from the presence of multiple polar functional groups. |
| ¹H NMR Spectroscopy | Data not available for the (2S,3S) isomer. | |
| ¹³C NMR Spectroscopy | Data not available for the (2S,3S) isomer. | |
| Infrared (IR) Spectroscopy | Data not available for the (2S,3S) isomer. |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process starting from the readily available and enantiopure L-tartaric acid. The following protocol is a representative method based on established organic synthesis transformations.
Part 1: Synthesis of L-Threitol from Diethyl L-tartrate
This procedure follows the well-established reduction of tartrate esters to the corresponding threitol.
-
Materials: Diethyl L-tartrate, Lithium aluminum hydride (LiAlH₄), Diethyl ether (anhydrous), Sodium sulfate (anhydrous), Hydrochloric acid (1 M).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents relative to the ester) in anhydrous diethyl ether.
-
Dissolve Diethyl L-tartrate in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water, while cooling the flask in an ice bath.
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-threitol as a crystalline solid.
-
Part 2: Conversion of L-Threitol to (2S,3S)-1,4-Diazido-2,3-butanediol
This step involves the conversion of the diol to a diazide, a common precursor to diamines.
-
Materials: L-Threitol, Methanesulfonyl chloride, Triethylamine, Sodium azide, Dimethylformamide (DMF).
-
Procedure:
-
Dissolve L-threitol in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution in an ice bath and add triethylamine (2.2 equivalents).
-
Add methanesulfonyl chloride (2.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the formation of the dimesylate is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the crude L-threitol-1,4-dimesylate.
-
Dissolve the crude dimesylate in anhydrous DMF and add sodium azide (a molar excess, typically 3-4 equivalents).
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC).
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2S,3S)-1,4-Diazido-2,3-butanediol.
-
Part 3: Reduction of (2S,3S)-1,4-Diazido-2,3-butanediol to this compound
The final step is the reduction of the diazide to the target diamino diol.
-
Materials: (2S,3S)-1,4-Diazido-2,3-butanediol, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve the (2S,3S)-1,4-Diazido-2,3-butanediol in methanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography if necessary.
-
Visualized Experimental Workflow
The following diagram illustrates the synthetic pathway from L-tartaric acid to the final product.
Caption: Synthetic pathway for this compound.
Conclusion
This compound represents a valuable chiral synthon, with its stereochemistry directly derivable from L-tartaric acid. While detailed physicochemical data for this specific isomer is sparse in the literature, its synthesis can be reliably achieved through a multi-step sequence involving reduction, activation of hydroxyl groups, and subsequent amination. The provided protocol and workflow offer a clear guide for its preparation in a laboratory setting, enabling its use in further research and development in areas such as asymmetric catalysis and medicinal chemistry. Further characterization of this compound would be a valuable contribution to the field.
References
Synthesis of Chiral 1,4-Diaminobutane-2,3-diols: A Technical Guide for Researchers
Abstract
Chiral 1,4-diaminobutane-2,3-diols are valuable C2-symmetric building blocks in medicinal chemistry and asymmetric catalysis. Their stereodefined vicinal diol and diamine functionalities make them ideal scaffolds for the synthesis of complex molecules and effective ligands for stereoselective transformations. This technical guide provides an in-depth overview of a key synthetic route to (2R,3R)- and (2S,3S)-1,4-diaminobutane-2,3-diols, starting from the chiral pool precursor, tartaric acid. Detailed experimental protocols, quantitative data for analogous transformations, and visualizations of the synthetic pathway and application workflow are presented to aid researchers in the facile synthesis and utilization of these important chiral molecules.
Introduction
The precise spatial arrangement of functional groups in a molecule is paramount in determining its biological activity and its efficacy in inducing stereoselectivity in chemical reactions. Chiral vicinal diamines and diols are prominent structural motifs in a vast array of pharmaceuticals and chiral ligands. The combination of these two functionalities in the form of 1,4-diaminobutane-2,3-diols offers a unique platform for the development of novel therapeutic agents and catalysts.
The C2-symmetry of (2R,3R)- and (2S,3S)-1,4-diaminobutane-2,3-diols simplifies their coordination chemistry when used as ligands, often leading to higher enantioselectivities in asymmetric catalysis. Furthermore, the four functional groups (two amino and two hydroxyl) provide multiple points for derivatization, allowing for the fine-tuning of steric and electronic properties to optimize their performance in specific applications.
This guide focuses on a practical and reliable synthetic approach to these target molecules, leveraging the readily available and inexpensive chiral starting material, L- or D-tartaric acid.
Synthetic Strategy: From Tartaric Acid to Chiral Diaminodiol
A robust strategy for the synthesis of chiral 1,4-diaminobutane-2,3-diols involves a multi-step sequence starting from either L- or D-tartaric acid. The key transformations include the reduction of the carboxylic acid moieties to alcohols, protection of the vicinal diol, activation of the terminal hydroxyl groups, displacement with an azide source, and subsequent reduction to the desired diamine.
Overall Synthetic Pathway
The logical flow of the synthesis is depicted in the following diagram, starting from the commercially available dimethyl L-tartrate.
Caption: Synthetic pathway from Dimethyl L-tartrate.
Experimental Protocols
The following protocols are based on established procedures for analogous transformations and can be adapted for the synthesis of the target molecule.
Synthesis of 1,4-Di-O-mesyl-2,3-O-isopropylidene-L-threitol
Materials:
-
L-Threitol
-
2,2-Dimethoxypropane (2,2-DMP)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanesulfonyl chloride (MsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Protocol:
-
Protection of L-Threitol:
-
Dissolve L-threitol in a suitable solvent like acetone or use a mixture with 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with aqueous sodium bicarbonate solution and extract the product with an organic solvent.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,3-O-isopropylidene-L-threitol.
-
-
Mesylation:
-
Dissolve the protected threitol in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add pyridine, followed by the dropwise addition of methanesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude 1,4-di-O-mesyl-2,3-O-isopropylidene-L-threitol, which can be purified by chromatography.
-
Synthesis of (2R,3R)-1,4-Diaminobutane-2,3-diol
Materials:
-
1,4-Di-O-mesyl-2,3-O-isopropylidene-L-threitol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) and Palladium on carbon (Pd/C)
-
Tetrahydrofuran (THF) or Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Protocol:
-
Azide Displacement:
-
Dissolve the dimesylate in anhydrous DMF.
-
Add sodium azide and heat the mixture (e.g., to 80-100 °C).
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over MgSO₄.
-
Concentrate under reduced pressure to obtain 1,4-diazido-1,4-dideoxy-2,3-O-isopropylidene-L-threitol.
-
-
Reduction of the Diazide:
-
Method A (LiAlH₄): Carefully add a solution of the diazide in anhydrous THF to a stirred suspension of LiAlH₄ in THF at 0 °C. Allow the reaction to warm to room temperature and then reflux until the reaction is complete. Carefully quench the reaction by the sequential addition of water and aqueous NaOH. Filter the resulting solids and concentrate the filtrate.
-
Method B (Catalytic Hydrogenation): Dissolve the diazide in ethanol or a similar solvent and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed. Filter the catalyst through Celite and concentrate the filtrate.
-
-
Deprotection:
-
Dissolve the crude diamine from the previous step in aqueous HCl (e.g., 1-3 M).
-
Stir the solution at room temperature or with gentle heating until the deprotection is complete.
-
Wash the aqueous solution with an organic solvent to remove any non-polar impurities.
-
Basify the aqueous layer with a concentrated NaOH solution to a pH > 12.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or a mixture of isopropanol/chloroform).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the (2R,3R)-1,4-diaminobutane-2,3-diol.
-
Quantitative Data
The following table summarizes typical yields for the key transformations. Note that these are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
| Transformation | Starting Material | Product | Typical Yield (%) |
| Reduction | Dimethyl L-tartrate | L-Threitol | >90 |
| Acetonide Protection | L-Threitol | 2,3-O-Isopropylidene-L-threitol | 85-95 |
| Mesylation | 2,3-O-Isopropylidene-L-threitol | 1,4-Di-O-mesyl-2,3-O-isopropylidene-L-threitol | 90-98 |
| Azide Displacement | Dimesylate | Diazide | 80-95 |
| Azide Reduction | Diazide | Diamine | 85-95 |
| Deprotection | Protected Diamine | Diaminodiol | >90 |
Application in Asymmetric Catalysis
Chiral 1,4-diaminobutane-2,3-diols can be utilized as ligands in a variety of metal-catalyzed asymmetric reactions. The general workflow for employing these ligands is outlined below.
Caption: General workflow for asymmetric catalysis.
Conclusion
The synthesis of chiral 1,4-diaminobutane-2,3-diols from tartaric acid provides a reliable and scalable route to these valuable chiral building blocks. The detailed protocols and compiled quantitative data in this guide are intended to facilitate their preparation in a laboratory setting. The versatility of these C2-symmetric diaminodiols as ligands in asymmetric catalysis underscores their importance for the advancement of stereoselective synthesis and the development of new chiral drugs. Researchers and drug development professionals are encouraged to explore the potential of these compounds in their respective fields.
physical and chemical properties of (2S,3S)-2,3-Diaminobutane-1,4-diol
Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for (2S,3S)-2,3-Diaminobutane-1,4-diol. This guide is compiled from computed data, general chemical principles, and analogous synthetic methods for related chiral diaminodiols. All presented data and protocols should be considered predictive and require experimental validation.
Introduction
This compound is a chiral organic compound containing two stereocenters. Its structure, featuring two primary alcohol and two primary amine functional groups, makes it a potentially valuable building block in medicinal chemistry and materials science. The specific stereochemistry of the molecule can be expected to impart unique properties and biological activities. This document aims to provide a comprehensive overview of the known and predicted properties of this compound, as well as a general methodology for its synthesis.
Physical and Chemical Properties
| Property | Value (Predicted or Inferred) | Notes |
| Molecular Formula | C₄H₁₂N₂O₂ | - |
| Molecular Weight | 120.15 g/mol [1][2] | This value is consistent across all stereoisomers. |
| CAS Number | 104769-25-7 | This is the specific CAS registry number for the (2S,3S) stereoisomer. |
| Appearance | White to off-white solid (Predicted) | Based on similar small-molecule diaminodiols. |
| Melting Point | Not available | Expected to be a crystalline solid with a distinct melting point, but no experimental data found. |
| Boiling Point | Not available | Likely to decompose at higher temperatures before boiling under atmospheric pressure. |
| Solubility | Soluble in water and polar organic solvents (Predicted) | The presence of multiple hydrogen bond donors and acceptors suggests high polarity. |
| pKa | Not available | Expected to have two pKa values for the two amine groups, likely in the range of 9-10.5. |
| LogP | -2.9 (Computed for stereoisomers)[1][2] | Indicates high hydrophilicity. |
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound have been found in the public domain. For research purposes, spectroscopic analysis of a synthesized sample would be required for full characterization.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its primary amine and primary alcohol functional groups.
-
Amine Group Reactions: The two primary amine groups can undergo typical reactions such as acylation, alkylation, and Schiff base formation. They also impart basic properties to the molecule.
-
Alcohol Group Reactions: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids, and can undergo esterification and etherification.
-
Chelating Agent: The presence of two nitrogen and two oxygen atoms in a small framework suggests that this molecule could act as a chiral chelating ligand for various metal ions.
Experimental Protocols: A Generalized Approach to Synthesis
A specific, validated experimental protocol for the synthesis of this compound is not available. However, a general stereoselective synthesis can be proposed based on established methods for the preparation of chiral vicinal diaminodiols. The following is a conceptual workflow.
Workflow for the Stereoselective Synthesis of this compound
Caption: A generalized synthetic route to this compound.
Detailed Methodologies (Conceptual):
-
Preparation of a Chiral Precursor: The synthesis would likely start from a commercially available chiral C4 building block, such as L-tartaric acid or a derivative. For this example, we consider a hypothetical starting material, (2S,3S)-1,4-dimethoxy-2,3-butanediol, which would need to be synthesized from a chiral pool starting material.
-
Conversion of Diol to Diazide:
-
The diol is first converted to a good leaving group, for example, by mesylation. To a solution of the diol in a suitable solvent like dichloromethane at 0 °C, triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred until completion.
-
The resulting dimesylate is then reacted with an excess of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is heated to promote the SN2 reaction, leading to the formation of the diazide with inversion of stereochemistry if the starting material had the opposite configuration at the stereocenters, or retention if a double inversion is performed. For this workflow, it is assumed the starting material has the desired stereochemistry.
-
-
Reduction of the Diazide to the Diamine:
-
The diazido intermediate is then reduced to the corresponding diamine. This can be achieved through catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.
-
Alternatively, the Staudinger reaction can be employed, where the diazide is treated with triphenylphosphine to form an intermediate phosphazene, which is then hydrolyzed to the diamine.
-
-
Deprotection of the Hydroxyl Groups:
-
If the hydroxyl groups of the starting material were protected (as in this example with methyl ethers), a final deprotection step is necessary. Boron tribromide (BBr3) is a common reagent for the cleavage of methyl ethers. The reaction is typically carried out at low temperatures in an inert solvent.
-
-
Purification and Characterization:
-
Each step would require appropriate workup and purification, likely involving extraction and column chromatography.
-
The final product's identity and purity would need to be confirmed by standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. The stereochemical purity would be assessed using chiral chromatography or by derivatization with a chiral agent followed by NMR analysis.
-
Biological Activity and Applications
There is no specific information in the scientific literature regarding the biological activity or applications of this compound. However, based on the general properties of related diaminobutane derivatives, potential areas of interest for future research include:
-
Drug Development: Chiral diamines are important scaffolds in many pharmacologically active compounds. This molecule could serve as a building block for the synthesis of novel drug candidates.
-
Asymmetric Catalysis: As a chiral ligand, it could be used to form metal complexes for asymmetric catalysis.
-
Materials Science: The difunctional nature of the molecule allows for its potential use as a monomer in the synthesis of chiral polymers with unique properties.
Signaling Pathways and Logical Relationships
Due to the lack of information on the biological activity of this compound, there are no known signaling pathways in which it is involved. A logical relationship diagram for its potential application in drug discovery is presented below.
Logical Workflow for Investigating the Biological Activity of a Novel Chiral Diaminodiol
Caption: A conceptual workflow for the investigation of novel compounds in drug discovery.
Conclusion
This compound is a chiral molecule with potential for various applications, particularly in the fields of medicinal chemistry and asymmetric synthesis. However, a significant gap exists in the scientific literature regarding its specific physical, chemical, and biological properties. The information provided in this guide is based on predictions and analogies to related compounds and should be used as a starting point for further experimental investigation. The synthesis and characterization of this compound would be a valuable contribution to the field of chemistry.
References
spectroscopic data for (2S,3S)-2,3-Diaminobutane-1,4-diol
Technical Guide: (2S,3S)-2,3-Diaminobutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral organic molecule containing two stereocenters. Its structure, featuring vicinal diamines and primary alcohol functionalities, makes it a potentially valuable building block in medicinal chemistry and materials science. The precise stereochemical arrangement is expected to influence its biological activity and chemical properties significantly. This document outlines a prospective synthesis, expected spectroscopic data, and potential biological relevance.
Proposed Synthesis and Experimental Protocols
A plausible and effective method for the stereoselective synthesis of this compound would be a multi-step process starting from a readily available chiral precursor. A potential synthetic pathway is outlined below.
Synthetic Workflow
A logical synthetic route could involve the Sharpless asymmetric dihydroxylation of a suitable alkene, followed by conversion of the diol to a diamine with retention of stereochemistry.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of (2S,3S)-1,4-dichloro-2,3-butanediol
-
To a stirred solution of cis-1,4-dichloro-2-butene (1 eq.) in a 1:1 mixture of t-butanol and water, add AD-mix-α (approximately 1.4 g per mmol of alkene).
-
Stir the resulting slurry vigorously at room temperature until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by adding sodium sulfite and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (2S,3S)-1,4-dichloro-2,3-butanediol.
Step 2: Synthesis of (2R,3R)-1,4-diazido-2,3-butanediol
-
Dissolve (2S,3S)-1,4-dichloro-2,3-butanediol (1 eq.) in dimethylformamide (DMF).
-
Add sodium azide (2.5 eq.) to the solution.
-
Heat the reaction mixture at 80-100 °C and stir until the starting material is consumed (monitored by TLC). This reaction proceeds via a double SN2 inversion, thus inverting the stereocenters.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude (2R,3R)-1,4-diazido-2,3-butanediol may be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude (2R,3R)-1,4-diazido-2,3-butanediol in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (disappearance of the azide stretch in the IR spectrum).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Data (Expected)
While direct is not available, the following tables summarize expected values based on the analysis of similar structures, such as 1,4-diaminobutane and various chiral diols.
NMR Spectroscopy (in D₂O)
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
| ¹H | ~3.6-3.8 | m | H-1, H-4 |
| ¹H | ~3.0-3.2 | m | H-2, H-3 |
| ¹³C | ~65-70 | - | C-1, C-4 |
| ¹³C | ~55-60 | - | C-2, C-3 |
IR Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H stretch | 3200-3600 | Broad |
| N-H stretch | 3300-3500 | Medium, may overlap with O-H |
| C-H stretch | 2850-3000 | Medium to strong |
| N-H bend | 1590-1650 | Medium |
| C-O stretch | 1000-1100 | Strong |
Mass Spectrometry
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 121.0977 | High-resolution mass spectrometry |
| [M-NH₃]⁺ | 104.0711 | Fragmentation |
| [M-H₂O]⁺ | 103.0816 | Fragmentation |
Potential Biological Significance and Signaling Pathways
Derivatives of diaminobutane are known to play various roles in biological systems. While the specific biological function of this compound has not been reported, its structural motifs suggest potential interactions with several biological targets.
Interaction with Receptors
Diaminobutane derivatives have been investigated as antagonists for Ca²⁺-permeable AMPA receptors, which are implicated in neuroprotective pathways.[1] The stereochemistry and the presence of hydroxyl groups in this compound could modulate its binding affinity and selectivity for such receptors.
References
Technical Guide: Enantiomeric Purity of (2S,3S)-2,3-Diaminobutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3S)-2,3-Diaminobutane-1,4-diol is a chiral building block with significant potential in pharmaceutical and materials science. Its stereochemical integrity is paramount, as different enantiomers and diastereomers can exhibit varied biological activities and physical properties. This guide provides an in-depth overview of the methodologies for determining the enantiomeric purity of this compound, focusing on chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents. Detailed, illustrative experimental protocols and data interpretation are presented to serve as a practical resource for researchers in the field.
Introduction
The biological and chemical properties of chiral molecules are often highly dependent on their stereochemistry. In the context of drug development, one enantiomer of a compound may be therapeutically active while the other could be inactive or even toxic. This compound, with its two stereocenters and multiple functional groups, is a versatile synthon for the creation of more complex chiral molecules, such as ligands for asymmetric catalysis and pharmaceutical intermediates. Therefore, the accurate assessment of its enantiomeric purity is a critical step in its synthesis and application.
This technical guide outlines the primary analytical techniques for quantifying the enantiomeric excess (ee) of this compound.
Analytical Methodologies for Enantiomeric Purity Determination
The determination of enantiomeric purity of this compound can be effectively achieved through chromatographic and spectroscopic methods. Chiral HPLC is a powerful technique for the direct separation of enantiomers, while NMR spectroscopy, in conjunction with chiral derivatizing agents, offers an alternative approach for determining enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used method for the separation and quantification of enantiomers.[1][2][3] This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose, is often effective for the separation of polar compounds like amino alcohols. A common choice would be a Chiralpak® series column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation. A small amount of an amine additive (e.g., diethylamine or ethylenediamine) may be required to improve peak shape and reduce tailing for basic analytes like diamines.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
| Parameter | This compound | (2R,3R)-2,3-Diaminobutane-1,4-diol |
| Retention Time (min) | 8.5 | 10.2 |
| Peak Area | 99500 | 500 |
| Enantiomeric Excess (ee) | \multicolumn{2}{ | c |
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA).[4] The resulting diastereomers have distinct NMR spectra, allowing for their quantification. Boronic acids are known to react with diols to form stable cyclic esters, making them suitable CDAs for diols.[4]
-
Chiral Derivatizing Agent (CDA): A chiral boronic acid, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) adapted for boronic acid functionality or a custom synthesized chiral boronic acid.
-
Sample Preparation:
-
To an NMR tube, add 5 mg of the this compound sample.
-
Add a 1.1 molar equivalent of the chiral boronic acid.
-
Add 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Gently mix until all components are dissolved.
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved proton signal that is duplicated due to the formation of diastereomers. Integrate the corresponding peaks for each diastereomer to determine their ratio, and subsequently the enantiomeric excess.
| Diastereomer | Chemical Shift (ppm) | Integration |
| Diastereomer 1 (from 2S,3S) | 4.15 (doublet) | 1.00 |
| Diastereomer 2 (from 2R,3R) | 4.12 (doublet) | 0.01 |
| Enantiomeric Excess (ee) | \multicolumn{2}{ | c |
Visualizations
Logical Workflow: Importance of Enantiomeric Purity in Drug Development
Caption: Logical flow demonstrating the critical role of enantiomeric purity assessment in the pathway of developing a chiral active pharmaceutical ingredient (API).
Experimental Workflow: Chiral HPLC Analysis
Caption: A streamlined workflow for the determination of enantiomeric purity using chiral HPLC.
Experimental Workflow: NMR Analysis with a Chiral Derivatizing Agent
Caption: Step-by-step process for determining enantiomeric excess via NMR spectroscopy using a chiral derivatizing agent.
Conclusion
The determination of the enantiomeric purity of this compound is a crucial quality control step in its synthesis and application. This guide has provided a framework for employing chiral HPLC and NMR spectroscopy for this purpose. The illustrative protocols and data serve as a starting point for method development and validation. Researchers and drug development professionals should adapt and optimize these methods based on their specific requirements and available instrumentation to ensure the stereochemical integrity of this important chiral building block.
References
- 1. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of (2S,3S)- and (2R,3S)-2,3-Diaminobutanoic Acids, Non-Protein Amino-Acid Diastereomers found in a number of Peptide Antibiotics — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
The Biological Activity of Diaminobutane Diols: A Technical Guide for Drug Development Professionals
Introduction
Diaminobutane diols represent a class of small molecules with significant potential in drug discovery, largely predicated on their structural similarity to biologically active amino alcohols and related compounds. While direct research on the biological activities of unsubstituted diaminobutane diols is limited in publicly accessible literature, the extensive investigation into structurally analogous compounds, particularly 2-aminopropane-1,3-diol derivatives, provides a strong foundation for predicting their pharmacological profile. This technical guide will delve into the anticipated biological activities of diaminobutane diols, focusing on their potential as immunosuppressive agents acting through the modulation of sphingosine-1-phosphate (S1P) receptors. The information presented herein is intended for researchers, scientists, and drug development professionals.
Predicted Biological Activity: Immunosuppression via S1P Receptor Modulation
The most probable and potent biological activity of substituted diaminobutane diols is the modulation of sphingosine-1-phosphate (S1P) receptors. This is inferred from the well-established pharmacology of FTY720 (Fingolimod), a blockbuster drug for multiple sclerosis, and its numerous analogs, which are derivatives of 2-aminopropane-1,3-diol. The core structure of these molecules, an amino diol, is crucial for their activity.
Mechanism of Action: Functional Antagonism of S1P1 Receptor
The primary mechanism of action for FTY720 and its analogs is the functional antagonism of the S1P1 receptor on lymphocytes. Following oral administration, FTY720 is phosphorylated in vivo by sphingosine kinases to form FTY720-phosphate. This active metabolite then acts as a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).
The binding of FTY720-phosphate to the S1P1 receptor on lymphocytes induces the internalization and subsequent degradation of the receptor. This renders the lymphocytes unresponsive to the endogenous S1P gradient, which is necessary for their egress from secondary lymphoid organs (lymph nodes and thymus). The resulting sequestration of lymphocytes, particularly naive and central memory T cells, in the lymph nodes leads to a reversible reduction in peripheral blood lymphocyte counts (lymphopenia). This prevents the infiltration of autoreactive lymphocytes into the central nervous system, where they would otherwise mediate inflammation and damage to the myelin sheath in multiple sclerosis.
A similar mechanism is anticipated for appropriately substituted diaminobutane diol derivatives. The presence of two amino groups in the diaminobutane diol scaffold offers intriguing possibilities for developing novel S1P receptor modulators with potentially different binding kinetics, selectivity profiles, and pharmacokinetic properties compared to the aminopropane diol series.
Signaling Pathway
The signaling cascade initiated by S1P receptor modulators like FTY720-phosphate involves the G protein-coupled S1P1 receptor, leading to its internalization and degradation. This process effectively dampens the migratory response of lymphocytes to S1P gradients.
Caption: Predicted signaling pathway for a phosphorylated diaminobutane diol derivative.
Quantitative Data from Structurally Analogous Compounds
| Compound | Target/Assay | Activity | Source |
| FTY720 (Fingolimod) | S1P1 Receptor | Agonist | [1] |
| S1P3 Receptor | Agonist | [1] | |
| S1P4 Receptor | Agonist | [1] | |
| S1P5 Receptor | Agonist | [1] | |
| Rat Skin Allograft | Immunosuppressive | [1] | |
| Myriocin (ISP-I) | Lymphocyte Proliferation | Inhibitor | [2] |
| Rat Skin Allograft | Immunosuppressive | [2] |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of amino diol-based immunosuppressants, adapted from studies on FTY720 and its analogs. These methodologies would be directly applicable to the investigation of novel diaminobutane diol derivatives.
Synthesis of 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol Hydrochloride (FTY720)[1]
A key step in the synthesis of FTY720 involves the introduction of the amino diol functionality. A common route is as follows:
-
Starting Material: Diethyl acetamidomalonate.
-
Alkylation: The malonate is alkylated with a suitable 2-(4-octylphenyl)ethyl halide.
-
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the diacid and subsequently decarboxylated to yield the amino acid.
-
Reduction: The carboxylic acid is reduced to the corresponding amino alcohol.
-
Diol Formation: The final diol can be formed through various synthetic strategies, often involving protection and deprotection steps.
-
Salt Formation: The final compound is typically converted to its hydrochloride salt for improved stability and solubility.
In Vitro Evaluation of S1P Receptor Agonism[1]
The activity of novel compounds on S1P receptors is typically assessed using cell-based assays:
-
Cell Lines: CHO or HEK293 cells stably transfected to express one of the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Assay Principle: Receptor activation by an agonist leads to the binding of GTPγS to G-proteins. The potency of a compound is determined by measuring the concentration-dependent increase in [35S]GTPγS binding.
-
Procedure:
-
Cell membranes from the transfected cells are prepared.
-
Membranes are incubated with various concentrations of the test compound in the presence of [35S]GTPγS and GDP.
-
The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound by filtration.
-
The amount of bound radioactivity is quantified by scintillation counting.
-
-
Data Analysis: EC50 values are calculated from the concentration-response curves.
In Vivo Evaluation of Immunosuppressive Activity (Rat Skin Allograft Model)[1][2]
This model assesses the ability of a compound to prevent the rejection of transplanted tissue:
-
Animal Model: Inbred rat strains, for example, Lewis (LEW) as donors and Fischer 344 (F344) as recipients.
-
Procedure:
-
A full-thickness skin graft from a donor rat is transplanted onto the back of a recipient rat.
-
The recipient rats are treated daily with the test compound or vehicle, starting from the day of transplantation.
-
The grafts are observed daily for signs of rejection (e.g., inflammation, necrosis).
-
-
Endpoint: The day of complete graft rejection is recorded, and the mean graft survival time for each treatment group is calculated. A significant prolongation of graft survival compared to the vehicle control indicates immunosuppressive activity.
Conclusion
The diaminobutane diol scaffold holds considerable promise as a template for the design of novel therapeutic agents, particularly in the realm of immunosuppression. Based on the extensive research into structurally related 2-aminopropane-1,3-diols, it is highly probable that substituted diaminobutane diols will function as sphingosine-1-phosphate receptor modulators. The synthetic and pharmacological testing protocols established for compounds like FTY720 provide a clear roadmap for the investigation of this exciting class of molecules. Further research is warranted to synthesize and evaluate diaminobutane diol derivatives to fully elucidate their therapeutic potential and structure-activity relationships.
References
(2S,3S)-2,3-Diaminobutane-1,4-diol: A C2-Symmetric Chiral Building Block for Asymmetric Synthesis
(2S,3S)-2,3-Diaminobutane-1,4-diol is a versatile and highly functionalized chiral building block that holds significant promise for the development of novel chiral ligands and auxiliaries in asymmetric catalysis. Its C2-symmetric backbone, derived from readily available L-tartaric acid, provides a rigid and predictable stereochemical environment, making it an attractive scaffold for inducing enantioselectivity in a wide range of chemical transformations. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C4H12N2O2 |
| Molecular Weight | 120.15 g/mol |
| Stereochemistry | (2S, 3S) |
| Appearance | Solid (predicted) |
| Solubility | Soluble in polar solvents (e.g., water, methanol, ethanol) |
Synthesis of this compound
The most common and efficient synthesis of this compound commences with the naturally occurring and inexpensive chiral pool starting material, L-(+)-tartaric acid. The synthetic pathway involves the formation of the corresponding diamide, followed by reduction of the amide and ester functionalities.
Figure 1. General synthetic scheme for this compound from L-(+)-Tartaric Acid.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for the synthesis of related tartaric acid derivatives.[1]
Step 1: Preparation of Diethyl L-tartrate
L-(+)-Tartaric acid is esterified by refluxing with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid). The reaction is driven to completion by removal of water.
Step 2: Preparation of L-Tartaric Acid Diamide
Diethyl L-tartrate is treated with an excess of ammonia (or a primary/secondary amine) in a suitable solvent, such as methanol. The reaction mixture is typically stirred at room temperature for an extended period to ensure complete conversion to the corresponding diamide.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting ester peak in gas chromatography (GC).
-
Work-up: The resulting diamide often precipitates from the reaction mixture and can be isolated by filtration.
Step 3: Reduction of L-Tartaric Acid Diamide
The diamide is carefully reduced using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like tetrahydrofuran (THF).
-
Procedure: A suspension of the diamide in THF is added portion-wise to a stirred suspension of LiAlH₄ in THF at 0 °C. After the addition is complete, the reaction mixture is typically refluxed to ensure complete reduction.
-
Quenching and Work-up: The reaction is cautiously quenched by the sequential addition of water and a sodium hydroxide solution. The resulting aluminum salts are removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization or chromatography.
Applications as a Chiral Building Block
The presence of two primary amino groups and two primary hydroxyl groups on a C2-symmetric scaffold makes this compound an exceptionally versatile precursor for a variety of chiral ligands and auxiliaries.
Synthesis of Chiral Bis(oxazoline) Ligands
One of the most prominent applications of chiral amino alcohols is in the synthesis of bis(oxazoline) (BOX) ligands. These ligands have proven to be highly effective in a multitude of asymmetric catalytic reactions. The diol can be readily converted to the corresponding diamino diol, which can then be cyclized with appropriate reagents to form the bis(oxazoline) core.
Figure 2. Pathway to Chiral Bis(oxazoline) Ligands and their application in asymmetric catalysis.
Potential Asymmetric Reactions Catalyzed by Metal-Bis(oxazoline) Complexes Derived from this compound:
| Reaction Type | Substrates | Expected Outcome |
| Diels-Alder Reaction | Dienes and Dienophiles | High endo/exo and enantioselectivity in the formation of cyclic products. |
| Friedel-Crafts Alkylation | Indoles and Nitroalkenes | Enantioselective formation of C-C bonds. |
| Aldol Reaction | Aldehydes and Silyl Enol Ethers | Access to chiral β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity. |
| O-H Insertion Reactions | Phenols and Diazoesters | Enantioselective synthesis of α-aryloxy esters.[2] |
A study on related SPIROL-based bis-oxazoline ligands in copper-catalyzed O-H insertion reactions of α-diazopropionate and phenol demonstrated excellent yields (88%) and enantioselectivities (97% ee).[2] It is anticipated that ligands derived from this compound would exhibit comparable efficacy in similar transformations.
Synthesis of Chiral Diamine and Salen-type Ligands
The diamino functionality of this compound provides a direct route to the synthesis of C2-symmetric chiral diamine ligands. These ligands are fundamental in various transition metal-catalyzed reactions, including asymmetric hydrogenation and transfer hydrogenation. Furthermore, condensation of the diamine with salicylaldehyde derivatives yields chiral Salen-type ligands, which are renowned for their utility in asymmetric epoxidation, cyclopropanation, and other oxidation reactions.
Figure 3. Derivatization of this compound into Diamine and Salen-type ligands.
Conclusion
This compound is a highly valuable, yet underexplored, chiral building block with significant potential in the field of asymmetric synthesis. Its straightforward synthesis from L-tartaric acid, coupled with its C2-symmetric and multifunctional nature, makes it an ideal starting point for the rational design of novel chiral ligands and auxiliaries. The development of catalysts derived from this scaffold is anticipated to provide new and efficient routes to enantiomerically pure compounds, with broad applications in the pharmaceutical, agrochemical, and fine chemical industries. Further research into the applications of this versatile building block is highly encouraged to unlock its full potential in asymmetric catalysis.
References
The Genesis of Chiral Diaminodiols: A Technical Guide to Their Discovery and Synthesis
An in-depth exploration of the key discoveries, synthetic methodologies, and applications of chiral diaminodiols, pivotal building blocks in modern drug development and asymmetric catalysis.
Introduction
Chiral diaminodiols, organic compounds featuring two amine and two hydroxyl groups attached to a stereochemically defined carbon backbone, have emerged as indispensable synthons in medicinal chemistry and materials science. Their unique structural architecture allows them to serve as potent ligands in asymmetric catalysis and as crucial pharmacophores in a variety of therapeutic agents, most notably in HIV protease inhibitors. This technical guide provides a comprehensive overview of the historical development and discovery of chiral diaminodiols, with a detailed focus on the seminal synthetic strategies that have enabled their stereocontrolled preparation. We will delve into the key breakthroughs that have shaped the field, present detailed experimental protocols for cornerstone reactions, and showcase the impact of these molecules in drug discovery.
Historical Perspective: The Dawn of Stereoselective Synthesis
The story of chiral diaminodiols is intrinsically linked to the broader narrative of asymmetric synthesis. The quest for methods to control the three-dimensional arrangement of atoms in a molecule has been a central theme in organic chemistry for over a century. Early efforts relied on the use of chiral auxiliaries derived from natural sources. However, the development of catalytic asymmetric reactions in the latter half of the 20th century revolutionized the field, providing efficient and elegant solutions for the synthesis of enantiomerically pure compounds.
Two landmark discoveries were particularly pivotal in paving the way for the accessible synthesis of chiral 1,2-diaminodiols (vicinal amino alcohols): the Sharpless Asymmetric Aminohydroxylation and the Jacobsen Hydrolytic Kinetic Resolution of epoxides. These powerful methods, developed by K. Barry Sharpless and Eric N. Jacobsen, respectively, provided chemists with reliable tools to introduce adjacent amine and hydroxyl functionalities with high stereocontrol.
Key Synthetic Methodologies for Chiral 1,2-Diaminodiols
The synthesis of vicinal amino alcohols has been a major focus of research, leading to the development of several powerful and stereoselective methods.
Sharpless Asymmetric Aminohydroxylation (AA)
In the 1990s, K. Barry Sharpless and his group developed the osmium-catalyzed Asymmetric Aminohydroxylation (AA) reaction, a powerful method for the syn-dihydroxylation of olefins.[1][2][3] This reaction utilizes a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), to direct the facial selectivity of the dihydroxylation. The catalytic cycle involves the formation of an osmate ester intermediate, which is then hydrolyzed to yield the diol.
The true breakthrough for the synthesis of vicinal amino alcohols came with the development of the Asymmetric Aminohydroxylation (AA), an extension of the dihydroxylation reaction.[1][2][3][4] In this process, a nitrogen source, such as a chloramine salt, is used in conjunction with the osmium catalyst and chiral ligand to introduce both an amino and a hydroxyl group across the double bond in a syn-selective manner.
Mechanism of the Sharpless Asymmetric Aminohydroxylation:
The reaction proceeds through a catalytic cycle involving an osmium(VIII) imido species. The chiral ligand accelerates the reaction and controls the enantioselectivity by creating a chiral binding pocket that favors the approach of the olefin from one face.
Experimental Protocol: Asymmetric Aminohydroxylation of Styrene
The following is a representative procedure for the Sharpless Asymmetric Aminohydroxylation of styrene:
-
Materials: Styrene, potassium osmate(VI) dihydrate, (DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether), chloramine-T trihydrate, tert-butanol, water.
-
Procedure:
-
To a stirred solution of chloramine-T trihydrate (3.0 mmol) in a 1:1 mixture of tert-butanol and water (20 mL) at room temperature is added potassium osmate(VI) dihydrate (0.02 mmol) and (DHQ)₂PHAL (0.04 mmol).
-
The mixture is stirred until the solids dissolve, and then cooled to 0 °C.
-
Styrene (1.0 mmol) is added, and the reaction mixture is stirred vigorously at 0 °C.
-
The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of sodium sulfite.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral vicinal amino alcohol.
-
Quantitative Data for Sharpless Asymmetric Aminohydroxylation:
| Olefin Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Styrene | (DHQ)₂PHAL | 95 | 99 | [5] |
| trans-Stilbene | (DHQD)₂PHAL | 92 | 98 | [5] |
| 1-Hexene | (DHQ)₂PHAL | 85 | 96 | [5] |
Jacobsen Hydrolytic Kinetic Resolution (HKR) of Epoxides
Another powerful strategy for accessing chiral 1,2-diols, which can be subsequently converted to 1,2-diaminodiols, is the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides developed by Eric N. Jacobsen and his group.[4][6][7][8] This method utilizes a chiral (salen)cobalt(III) complex to catalyze the enantioselective ring-opening of a racemic epoxide with water. One enantiomer of the epoxide reacts preferentially to form a chiral 1,2-diol, leaving the unreacted epoxide enriched in the other enantiomer.
Mechanism of the Jacobsen Hydrolytic Kinetic Resolution:
The mechanism of the Jacobsen HKR is believed to involve a bimetallic cooperative pathway where one chiral cobalt complex activates the epoxide as a Lewis acid, while a second cobalt complex delivers the water nucleophile.[7][9][10] This dual activation model accounts for the high efficiency and enantioselectivity of the reaction.
Experimental Protocol: Hydrolytic Kinetic Resolution of Propylene Oxide
The following is a representative procedure for the Jacobsen HKR of propylene oxide:
-
Materials: Racemic propylene oxide, (R,R)-(salen)Co(II), acetic acid, water, tert-butyl methyl ether (TBME).
-
Procedure:
-
A flask is charged with (R,R)-(salen)Co(II) (0.5 mol %) and the racemic propylene oxide (1.0 equiv).
-
The flask is cooled to 0 °C, and acetic acid (0.5 mol %) is added, followed by stirring in air for 10 minutes to generate the active Co(III) catalyst.
-
Water (0.55 equiv) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until approximately 50% conversion is reached (monitored by GC).
-
The reaction mixture is then distilled under reduced pressure to isolate the enantioenriched propylene oxide.
-
The remaining residue contains the chiral 1,2-propanediol, which can be purified by chromatography.
-
Quantitative Data for Jacobsen Hydrolytic Kinetic Resolution:
| Racemic Epoxide | Yield of Epoxide (%) | ee of Epoxide (%) | Yield of Diol (%) | ee of Diol (%) | Reference |
| Propylene Oxide | 45 | >99 | 50 | 98 | [6] |
| Styrene Oxide | 43 | >99 | 52 | 97 | [6] |
| Epichlorohydrin | 42 | >99 | 51 | 98 | [6] |
Synthesis of Chiral 1,3- and 1,4-Diaminodiols
While the synthesis of 1,2-diaminodiols is well-established, methods for the stereoselective preparation of 1,3- and 1,4-diaminodiols are also of significant interest. These motifs are found in various natural products and pharmaceuticals.
Synthesis of Chiral 1,3-Diaminodiols
The synthesis of chiral 1,3-diaminodiols often involves the use of chiral pool starting materials or asymmetric reactions that establish the 1,3-stereochemical relationship. One common approach is the reduction of β-amino ketones or the ring-opening of azetidines. For instance, the asymmetric Henry reaction followed by reduction and functional group manipulation can provide access to chiral 1,3-nitroalcohols, which are precursors to 1,3-amino alcohols. Subsequent amination can then lead to the desired 1,3-diaminodiol.
Synthesis of Chiral 1,4-Diaminodiols
Chiral 1,4-diaminodiols can be synthesized through various strategies, including the derivatization of tartaric acid, a readily available chiral starting material. Other approaches involve the asymmetric dihydroxylation of 1,4-diamino-2-butenes or the ring-opening of chiral diepoxides with nitrogen nucleophiles.
Applications in Drug Development: The Case of HIV Protease Inhibitors
Chiral diaminodiols have had a profound impact on drug discovery, particularly in the development of inhibitors for the human immunodeficiency virus (HIV) protease. This enzyme is crucial for the replication of the HIV virus, and its inhibition is a key strategy in antiretroviral therapy.
Many successful HIV protease inhibitors incorporate a core structure that mimics the transition state of the peptide cleavage reaction catalyzed by the enzyme. Chiral diaminodiols have proven to be excellent scaffolds for constructing these transition-state isosteres. The stereochemistry of the diaminodiol core is critical for potent and selective binding to the active site of the protease.
A notable example is the C2-symmetrical "aminodiol" core structure that has been incorporated into a series of potent HIV protease inhibitors.[1][11] These compounds have demonstrated significant antiviral activity in cell culture and good oral bioavailability in preclinical studies.
The development of the HIV protease inhibitor Indinavir (Crixivan®) is a prime example of the importance of chiral amino alcohols. A key intermediate in its synthesis is (1S,2R)-1-amino-2-indanol, a cyclic vicinal amino alcohol.[10][12][13] The efficient and stereoselective synthesis of this building block was a critical challenge that was overcome through innovative synthetic chemistry, including enzymatic resolutions and asymmetric epoxidations.
Conclusion
The discovery and development of synthetic methodologies for chiral diaminodiols represent a significant achievement in modern organic chemistry. The pioneering work of Sharpless and Jacobsen, in particular, has provided the scientific community with powerful and versatile tools for the stereoselective synthesis of these valuable compounds. The profound impact of chiral diaminodiols is evident in their widespread use as chiral ligands and catalysts, and most significantly, as key structural components in life-saving drugs. As our understanding of asymmetric synthesis continues to deepen, we can anticipate the development of even more efficient and innovative strategies for the preparation of chiral diaminodiols, further expanding their applications in science and medicine.
References
- 1. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. The Sharpless asymmetric aminohydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aminodiol HIV protease inhibitors. 1. Design, synthesis, and preliminary SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of (2S,3S)-2,3-Diaminobutane-1,4-diol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of (2S,3S)-2,3-Diaminobutane-1,4-diol, a chiral diamino diol of interest in various chemical and pharmaceutical applications. Due to a lack of publicly available quantitative solubility data in organic solvents, this document provides a comprehensive framework for determining and understanding its solubility profile. It includes recommended experimental protocols for solubility determination, a discussion of factors influencing solubility, and a logical workflow for these investigations. This guide is intended to equip researchers with the necessary information to systematically evaluate the solubility of this compound in relevant organic solvent systems.
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of 2,3-Diaminobutane-1,4-diol is presented in Table 1. These properties, particularly the high number of hydrogen bond donors and acceptors and the low calculated logP, suggest a preference for polar solvents.
Table 1: Physicochemical Properties of 2,3-Diaminobutane-1,4-diol
| Property | Value | Source |
| Molecular Formula | C₄H₁₂N₂O₂ | [2] |
| Molecular Weight | 120.15 g/mol | [2] |
| XLogP3 | -2.9 | [2] |
| Hydrogen Bond Donor Count | 4 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Note: Data is for the general 2,3-Diaminobutane-1,4-diol structure as specific data for the (2S,3S) isomer is limited.
Experimental Protocol for Solubility Determination
The determination of solubility is a critical step in process development, formulation, and preclinical studies. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[3][4]
3.1. Materials and Equipment
-
This compound (solute) of known purity
-
A range of organic solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, N,N-dimethylformamide (DMF)) of analytical grade
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)
-
Volumetric flasks and pipettes
3.2. Procedure: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.
Table 2: Template for Reporting Solubility Data of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Methanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Isopropanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Acetone | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| DMF | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
Factors Influencing Solubility
The solubility of this compound in organic solvents will be influenced by several factors:
-
Solvent Polarity: Due to the presence of multiple polar functional groups, the compound is expected to be more soluble in polar protic solvents (e.g., methanol, ethanol) that can participate in hydrogen bonding, and polar aprotic solvents (e.g., DMF). Its solubility in non-polar solvents is anticipated to be low.
-
Temperature: Generally, solubility increases with temperature for solid solutes.[5] This relationship should be determined experimentally by conducting solubility measurements at different temperatures.
-
pH (in aqueous/organic mixtures): The amine groups are basic and can be protonated. While this guide focuses on organic solvents, if water or acidic/basic additives are present, the pH of the aqueous phase will significantly impact the ionization state and, consequently, the solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.
Logical Workflow for Solubility Investigation
The following diagram illustrates a logical workflow for a comprehensive investigation into the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a comprehensive framework for its determination. By following the detailed experimental protocol and considering the influential factors discussed, researchers can generate the necessary data to support drug development and other scientific endeavors. The provided workflow offers a systematic approach to ensure the generation of high-quality, reliable solubility data.
References
- 1. (2S,3R)-1,4-diaminobutane-2,3-diol | C4H12N2O2 | CID 11073400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Diaminobutane-1,4-diol | C4H12N2O2 | CID 434727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. solubilityofthings.com [solubilityofthings.com]
The Synthetic Cornerstone: A Technical Guide to the Applications of Chiral Vicinal Diols
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral vicinal diols, organic compounds featuring hydroxyl groups on adjacent stereogenic carbons, are fundamental building blocks in modern organic synthesis. Their inherent chirality and versatile reactivity make them indispensable precursors for a vast array of complex molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth exploration of the primary synthetic applications of chiral vicinal diols, detailing their use as key intermediates, chiral auxiliaries, and ligands in asymmetric catalysis. We present a comparative analysis of principal synthetic methodologies, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid in synthetic strategy selection.
Introduction: The Strategic Importance of Chiral Vicinal Diols
Chiral vicinal diols are highly valued synthons in asymmetric synthesis.[1][2] Their stereochemically defined 1,2-dihydroxy motif is a common feature in numerous natural products, including sugars, macrolides, and alkaloids.[3][4] Consequently, the ability to synthesize and manipulate these structures with high stereocontrol is a critical objective in drug discovery and development. The applications of these diols are broadly categorized into three areas:
-
Chiral Building Blocks: They serve as versatile starting materials for the synthesis of enantiomerically pure pharmaceuticals and other high-value chemical entities.[5][6]
-
Chiral Auxiliaries: A chiral diol can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.
-
Chiral Ligands and Organocatalysts: The diol scaffold is a privileged structure for the development of ligands for metal-catalyzed asymmetric reactions and as organocatalysts in their own right, particularly in reactions involving organoboron reagents.[7][8]
This guide will delve into the synthetic routes to access these diols and their subsequent applications, providing the technical detail necessary for practical implementation in a research and development setting.
Key Synthetic Methodologies for Chiral Vicinal Diols
The efficient synthesis of enantiopure vicinal diols is paramount. Several robust methods have been established, each with distinct advantages concerning substrate scope, scalability, and stereoselectivity.
Sharpless Asymmetric Dihydroxylation (AD)
The Sharpless Asymmetric Dihydroxylation is a cornerstone of asymmetric synthesis, enabling the conversion of a wide range of prochiral olefins into chiral vicinal diols with high enantioselectivity.[9][10] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand.[11] Commercially available pre-packaged reagent mixtures, known as AD-mix-α and AD-mix-β, provide reliable access to either enantiomer of the diol product.[10]
The catalytic cycle, a critical aspect of this transformation, is illustrated below.
Quantitative Data for Sharpless Asymmetric Dihydroxylation
The Sharpless AD reaction is known for its high yields and exceptional enantioselectivities across a broad range of olefin substrates.
| Olefin Substrate | AD-mix | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| trans-Stilbene | AD-mix-β | >95 | >99 | [9] |
| 1-Decene | AD-mix-β | 92 | 97 | [10] |
| α,β-Unsaturated Ester | AD-mix-β | 89.9 | 98 | [12] |
| Styrene | AD-mix-β | 94 | 97 | [10] |
| 1-Phenylcyclohexene | AD-mix-β | 96 | 99 | [9] |
Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene
-
Materials: AD-mix-β (1.4 g per 1 mmol of olefin), tert-butanol (5 mL per 1 mmol of olefin), water (5 mL per 1 mmol of olefin), trans-stilbene (1 mmol), sodium sulfite (1.5 g).
-
Procedure:
-
A 100 mL round-bottom flask is charged with a 1:1 mixture of tert-butanol and water (10 mL total).
-
AD-mix-β (1.4 g) is added, and the mixture is stirred vigorously at room temperature until two clear phases form, with the lower aqueous phase appearing bright yellow.
-
The mixture is cooled to 0 °C in an ice bath, and trans-stilbene (180 mg, 1 mmol) is added at once.
-
The reaction is stirred vigorously at 0 °C for 24 hours. The mixture will turn from yellow to a dark reddish-brown.
-
While still cold, solid sodium sulfite (1.5 g) is added, and the mixture is stirred for an additional hour at room temperature.
-
Ethyl acetate (10 mL) is added, and the layers are separated. The aqueous layer is extracted twice more with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with 2 M KOH, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography or recrystallization to yield (R,R)-1,2-diphenyl-1,2-ethanediol.
-
Enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral diols.[5] Enzymatic cascades, often employing a combination of lyases and oxidoreductases (dehydrogenases), can convert simple achiral aldehydes into complex chiral vicinal diols with exceptional stereopurity.[5][13] A common strategy involves the thiamine diphosphate (ThDP)-dependent lyase-catalyzed carboligation of two aldehyde molecules to form an α-hydroxy ketone, which is then stereoselectively reduced by an oxidoreductase.
Quantitative Data for Enzymatic Synthesis of Aliphatic Vicinal Diols
This method allows for the modular synthesis of all possible stereoisomers (RR, SS, and meso) by selecting enzymes with the appropriate stereopreference.
| Aldehyde Substrate | Product Diol | Stereoisomer | Isomeric Content (%) | Concentration (mM) | Reference |
| Acetaldehyde | 2,3-Butanediol | meso | >99 | 115 | [5] |
| Acetaldehyde | 2,3-Butanediol | (S,S) | >99 | 59 | [5] |
| Propanal | 3,4-Hexanediol | (S,S) | >99 | 45 | [5] |
| Butanal | 4,5-Octanediol | (S,S) | >99 | 151 | [5] |
| Pentanal | 5,6-Decanediol | (R,R) | 97 | 4.1 | [5] |
Experimental Protocol: Enzymatic Synthesis of meso-2,3-butanediol
-
Materials: Lyophilized whole-cell catalysts containing ApPDCE469G (lyase) and EM-KRED014 (oxidoreductase), triethanolamine (TEA) buffer (50 mM, pH 9), acetaldehyde (200 mM), co-substrate for cofactor regeneration (e.g., 1 M isopropanol).
-
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of 50 mM TEA buffer at pH 9.
-
Add 15 mg of each lyophilized whole-cell catalyst.
-
Add the co-substrate for cofactor regeneration (e.g., isopropanol).
-
Initiate the reaction by adding acetaldehyde to a final concentration of 200 mM.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by chiral gas chromatography (GC) to track the formation of the intermediate α-hydroxy ketone (acetoin) and its subsequent reduction to 2,3-butanediol.
-
Upon completion (typically 24-48 hours), terminate the reaction by centrifuging to remove the cell catalysts.
-
The supernatant containing the product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by distillation.
-
Copper-Catalyzed Asymmetric Synthesis
Copper catalysis has emerged as a powerful and cost-effective method for the asymmetric synthesis and functionalization of vicinal diols.[14] Key strategies include the desymmetrization of meso-diols and the diastereoselective and enantioselective allylation of ketones to produce trisubstituted vicinal diols.[1][15] Chiral copper(II) complexes, for example, can effectively catalyze the enantioselective monoarylation of meso-1,2-diols using diaryliodonium salts as the aryl source.[14]
Quantitative Data for Copper-Catalyzed Asymmetric Monoarylation of meso-1,2-Diols
| Diol Substrate | Aryl Source (Ar₂I·OTf) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| cis-1,2-Cyclohexanediol | (p-MeOPh)₂I·OTf | 85 | 88 | [14] |
| cis-1,2-Cyclopentanediol | (p-MeOPh)₂I·OTf | 81 | 91 | [14] |
| meso-Hydrobenzoin | (Ph)₂I·OTf | 75 | 85 | [14] |
| 1,2:5,6-Di-O-isopropylidene-D-mannitol | (p-MeOPh)₂I·OTf | 82 | 94 (dr) | [14] |
Experimental Protocol: Copper-Catalyzed Asymmetric Monoarylation of cis-1,2-Cyclohexanediol
-
Materials: Cu(OTf)₂ (0.1 equiv), chiral ligand (e.g., (R,R)-Ph-Box, 0.11 equiv), cis-1,2-cyclohexanediol (1.0 equiv), diphenyliodonium triflate (1.2 equiv), 2,6-lutidine (2.0 equiv), anhydrous solvent (e.g., CH₂Cl₂).
-
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (3.6 mg, 0.01 mmol) and the chiral Box ligand (4.0 mg, 0.011 mmol).
-
Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add cis-1,2-cyclohexanediol (11.6 mg, 0.1 mmol), diphenyliodonium triflate (51.6 mg, 0.12 mmol), and 2,6-lutidine (21.4 mg, 0.2 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the optically active monoarylated product.
-
Applications in the Synthesis of Complex Molecules
The true value of chiral vicinal diols is realized in their application as intermediates in the synthesis of complex, high-value molecules.
Pharmaceutical Synthesis: The Case of Levetiracetam
A prominent example is the use of (R)-1,2-butanediol in the synthesis of the antiepileptic drug Levetiracetam.[5] While multiple synthetic routes exist, those starting from a chiral pool diol offer a direct and efficient pathway to the desired (S)-enantiomer, avoiding costly chiral resolution steps. The diol's hydroxyl groups provide reactive handles for subsequent transformations.
Natural Product Synthesis
Chiral vicinal diols are frequently employed in the total synthesis of natural products. They can be sourced from the chiral pool (e.g., tartaric acid) or prepared using methods like the Sharpless AD. For instance, in the synthesis of the insect pheromone (+)-endo-brevicomin, a chiral 1,2-anti-diol fragment, generated via an asymmetric ring-opening/cross-metathesis reaction, serves as a key intermediate.[3] Similarly, the total synthesis of the anticancer agent Camptothecin and the marine natural product Nhatrangin A have utilized Sharpless AD as a key step to install the required stereocenters.[11][12]
Logic-Based Selection of Synthetic Strategy
Choosing the appropriate synthetic method for a target chiral vicinal diol depends on several factors, including the substrate structure, desired stereoisomer, required scale, and available resources. The following decision tree provides a logical framework for this selection process.
Conclusion
Chiral vicinal diols are firmly established as one of the most versatile and powerful classes of intermediates in asymmetric synthesis. The continued development of robust and highly selective synthetic methodologies, from the well-established Sharpless Asymmetric Dihydroxylation to modern enzymatic and copper-catalyzed approaches, has expanded their accessibility and utility. For professionals in pharmaceutical and chemical research, a thorough understanding of the synthesis and strategic application of these diols is essential for the efficient and stereocontrolled construction of complex chiral molecules that drive innovation in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vicinal ketoesters – key intermediates in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. Characterization of four diol dehydrogenases for enantioselective synthesis of chiral vicinal diols [ouci.dntb.gov.ua]
- 7. Developing chiral ligands for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Copper(II)-catalyzed monoarylation of vicinal diols with diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
The Untapped Potential of (2S,3S)-2,3-Diaminobutane-1,4-diol in Asymmetric Catalysis: A Forward-Looking Application Note
For Researchers, Scientists, and Drug Development Professionals
(2S,3S)-2,3-Diaminobutane-1,4-diol, a C2-symmetric chiral building block, presents a compelling yet underexplored scaffold for the development of novel ligands in asymmetric catalysis. While direct applications of this specific diol in the literature are scarce, its structural features—possessing both vicinal diamine and primary diol functionalities—offer significant potential for the synthesis of a diverse range of chiral ligands and organocatalysts. This application note explores the prospective uses of this compound in asymmetric catalysis, drawing parallels with established C2-symmetric ligands and providing hypothetical protocols to guide future research.
Introduction to C2-Symmetric Ligands in Asymmetric Catalysis
C2-symmetric ligands have proven to be a cornerstone in the field of asymmetric catalysis. Their unique topology reduces the number of possible transition states in a catalytic cycle, often leading to higher enantioselectivities in chemical transformations. Prominent examples of successful C2-symmetric ligands include derivatives of TADDOL, BINOL, and various chiral diamines. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
This compound possesses the key characteristics of a promising ligand backbone:
-
C2-Symmetry: Reduces the complexity of the catalytic system.
-
Multiple Coordination Sites: The two amino and two hydroxyl groups can be functionalized to create a variety of ligand types (e.g., diphosphines, bis(oxazolines), salen-type ligands).
-
Stereochemical Richness: The defined stereochemistry at the C2 and C3 positions can impart a high degree of stereocontrol.
Potential Applications and Ligand Design
The versatile structure of this compound allows for the design of several classes of ligands. The following diagram illustrates potential synthetic pathways to novel chiral ligands derived from this diol.
Caption: Synthetic pathways from this compound to various classes of chiral ligands.
Hypothetical Application in Asymmetric Aldol Reaction
While no specific data exists for catalysts derived from this compound, we can propose a hypothetical application based on known methodologies for similar C2-symmetric ligands. One such application is the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.
A chiral bis(oxazoline) (BOX) ligand derived from this compound could be used to generate a chiral Lewis acid catalyst for this transformation.
Table 1: Hypothetical Data for a (2S,3S)-Diaminobutane-1,4-diol-Derived BOX Ligand in an Asymmetric Aldol Reaction
| Entry | Aldehyde | Silyl Ketene Acetal | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 10 | CH₂Cl₂ | -78 | 95 | 92 |
| 2 | Isobutyraldehyde | 1-(Trimethylsiloxy)cyclohexene | 10 | CH₂Cl₂ | -78 | 88 | 85 |
| 3 | Cinnamaldehyde | 1-(Trimethylsiloxy)cyclohexene | 10 | Et₂O | -78 | 92 | 90 |
Experimental Protocol: Synthesis of a Hypothetical Bis(oxazoline) Ligand
This protocol describes a potential synthesis of a bis(oxazoline) ligand from this compound.
Caption: A hypothetical workflow for the synthesis of a bis(oxazoline) ligand.
Materials:
-
This compound
-
2-Cyanopyridine
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Chlorobenzene
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and anhydrous chlorobenzene.
-
Add 2-Cyanopyridine (2.2 eq) to the suspension.
-
Add anhydrous Zinc Chloride (0.1 eq) as a catalyst.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 130 °C) for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove the catalyst and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bis(oxazoline) ligand.
Experimental Protocol: Hypothetical Asymmetric Aldol Reaction
This protocol outlines the use of the synthesized ligand in a catalytic asymmetric aldol reaction.
-
Catalyst Preparation:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the synthesized bis(oxazoline) ligand (0.11 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Add a solution of a suitable metal precursor, for example, Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.10 eq), and stir the mixture at room temperature for 1 hour to form the chiral Lewis acid complex.
-
-
Aldol Reaction:
-
Cool the catalyst solution to -78 °C in a dry ice/acetone bath.
-
Add the aldehyde substrate (1.0 eq) and stir for 10 minutes.
-
Slowly add the silyl ketene acetal (1.2 eq) dropwise over 20 minutes.
-
Stir the reaction mixture at -78 °C for the time specified in the data table (e.g., 6 hours), monitoring by TLC.
-
-
Work-up and Analysis:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Future Outlook
The field of asymmetric catalysis is continually in search of novel, efficient, and readily accessible chiral ligands. This compound represents a promising, yet largely unexplored, platform for ligand development. Its straightforward derivatization into various ligand classes could unlock new catalytic transformations and provide improved stereoselectivities in existing ones.
Researchers are encouraged to explore the synthesis of ligands from this scaffold and evaluate their performance in a wide range of asymmetric reactions, including but not limited to:
-
Asymmetric Hydrogenation
-
Asymmetric Diels-Alder Reactions
-
Asymmetric Allylic Alkylation
-
Asymmetric C-H Functionalization
The development of catalysts from this compound could provide valuable additions to the toolkit of synthetic chemists and contribute to the advancement of asymmetric synthesis and the efficient production of chiral molecules for the pharmaceutical and fine chemical industries.
Application Notes and Protocols for (1S,2S)-1,2-Diaminocyclohexane as a Chiral Ligand in Metal Complexes
Note to the Reader: Initial searches for the specific chiral ligand (2S,3S)-2,3-Diaminobutane-1,4-diol did not yield sufficient publicly available data regarding its use in metal complexes for asymmetric catalysis. Therefore, these application notes and protocols have been prepared for a closely related and extensively studied chiral ligand, (1S,2S)-1,2-Diaminocyclohexane (DACH) . This C2-symmetric diamine is a cornerstone in asymmetric synthesis, and the principles and applications outlined below are representative of the utility of chiral diamine ligands in catalysis.
Introduction to (1S,2S)-1,2-Diaminocyclohexane (DACH) in Asymmetric Catalysis
(1S,2S)-1,2-Diaminocyclohexane is a privileged chiral scaffold used in the synthesis of a wide variety of chiral ligands and organocatalysts. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, which, when incorporated into a metal complex, can effectively control the facial selectivity of reactions involving prochiral substrates. This high degree of stereocontrol makes DACH-based catalysts invaluable tools in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical, agrochemical, and fragrance industries.
This document provides an overview of the applications of (1S,2S)-DACH in two major areas of asymmetric catalysis: the Jacobsen-Katsuki epoxidation using a manganese-salen complex and asymmetric hydrogenation of ketones using ruthenium complexes.
Asymmetric Epoxidation of Alkenes using Jacobsen's Catalyst
One of the most prominent applications of (1S,2S)-DACH is in the Jacobsen's catalyst, a manganese(III)-salen complex. This catalyst is highly effective for the enantioselective epoxidation of unfunctionalized alkenes, a reaction of significant synthetic utility.[1][2]
Logical Workflow for the Preparation and Use of Jacobsen's Catalyst
Caption: Workflow for the synthesis of Jacobsen's catalyst and its application in asymmetric epoxidation.
Quantitative Data for Asymmetric Epoxidation with Jacobsen's Catalyst
The following table summarizes the performance of the (R,R)-Jacobsen's catalyst in the epoxidation of various cis-alkenes.
| Entry | Alkene Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | cis-β-Methylstyrene | >98 | 92 |
| 2 | cis-Stilbene | 97 | >98 |
| 3 | 1,2-Dihydronaphthalene | 89 | 97 |
| 4 | Indene | 90 | 88[3] |
| 5 | 2,2-Dimethylchromene | 96 | 97 |
Data compiled from various sources demonstrating the general efficacy of the catalyst system.
Experimental Protocol: Synthesis of (R,R)-Jacobsen's Catalyst
This protocol is adapted from established literature procedures.[4][5]
Step 1: Resolution of rac-1,2-Diaminocyclohexane
-
Dissolve L-(+)-tartaric acid (0.05 mol) in distilled water (25 mL) in a 150 mL beaker.
-
Slowly add a mixture of cis and trans isomers of 1,2-diaminocyclohexane (0.10 mol) to the stirred solution. The addition is exothermic.
-
Heat the resulting solution to boiling to dissolve all solids.
-
Allow the solution to cool slowly to room temperature, which will result in the precipitation of the (R,R)-diammonium tartrate salt.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The free (R,R)-1,2-diaminocyclohexane can be obtained by treating the tartrate salt with an aqueous solution of NaOH and extracting with an organic solvent.
Step 2: Synthesis of the Salen Ligand
-
Dissolve the resolved (R,R)-1,2-diaminocyclohexane (10 mmol) in absolute ethanol.
-
Add 3,5-di-tert-butylsalicylaldehyde (20 mmol, 2.0 equivalents) to the solution.
-
Heat the mixture to reflux for 30 minutes. A yellow precipitate of the Schiff base (salen ligand) will form.
-
Cool the mixture to room temperature and collect the yellow solid by vacuum filtration.
Step 3: Synthesis of the Manganese(III) Complex (Jacobsen's Catalyst)
-
In a round-bottom flask equipped with a reflux condenser, suspend the salen ligand (1.0 g) in absolute ethanol (25 mL).
-
Heat the mixture to reflux for 20 minutes.
-
Add manganese(II) acetate tetrahydrate (2.0 equivalents) in one portion.
-
Continue refluxing for 30 minutes.
-
Bubble air through the solution at a slow rate while continuing to reflux for 1 hour. The color of the solution will change from yellow-orange to dark brown.
-
Add solid lithium chloride (1.2 equivalents).
-
After cooling, the dark brown precipitate of Jacobsen's catalyst is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.[4]
Experimental Protocol: Asymmetric Epoxidation of 1,2-Dihydronaphthalene
-
To a stirred solution of 1,2-dihydronaphthalene (1 mmol) in a suitable solvent (e.g., dichloromethane) at 0 °C, add the (R,R)-Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Add a buffered solution of commercial bleach (sodium hypochlorite, NaOCl) as the oxidant dropwise over a period of 1-2 hours. The pH of the bleach solution should be adjusted to ~11 with NaOH.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude epoxide is purified by flash chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]
Asymmetric Hydrogenation of Ketones using Ruthenium-DACH Complexes
Ruthenium complexes bearing a chiral diphosphine and a chiral diamine, such as (1S,2S)-DACH, are highly effective catalysts for the asymmetric hydrogenation of a wide range of ketones to chiral secondary alcohols.[6][7][8]
Logical Relationship in Asymmetric Hydrogenation
Caption: Key components and their relationship in the Ru-catalyzed asymmetric hydrogenation of ketones.
Quantitative Data for Asymmetric Hydrogenation of Ketones
The following table presents representative results for the asymmetric hydrogenation of various ketones using a Ru-(R)-BINAP-(R,R)-DACH catalyst system.
| Entry | Ketone Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 99 (R) |
| 2 | 1'-Acetonaphthone | 1-(1-Naphthyl)ethanol | >99 | 98 (R) |
| 3 | 2-Acetylthiophene | 1-(2-Thienyl)ethanol | >99 | 97 (R) |
| 4 | tert-Butyl methyl ketone | 3,3-Dimethyl-2-butanol | >99 | 95 (R) |
| 5 | Benzylacetone | 4-Phenyl-2-butanol | >99 | 96 (R) |
Data are representative of typical results obtained with this class of catalysts.
Experimental Protocol: In Situ Preparation of the Ru-DACH Catalyst and Asymmetric Hydrogenation of Acetophenone
This protocol is a generalized procedure based on common practices in the field.[7][9]
Catalyst Pre-formation (in situ):
-
In a glovebox, charge a Schlenk flask with [RuCl2(p-cymene)]2 (0.005 mmol) and a chiral diphosphine ligand (e.g., (R)-BINAP, 0.011 mmol).
-
Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 10-15 minutes.
-
Add (1R,2R)-1,2-diaminocyclohexane (0.01 mmol) and continue stirring for another 10-15 minutes to form the active catalyst precursor solution.
Asymmetric Hydrogenation:
-
In a separate autoclave, dissolve acetophenone (1 mmol) in anhydrous, degassed isopropanol (5 mL).
-
Add a solution of potassium tert-butoxide (KOtBu, 0.02 mmol) in isopropanol.
-
Transfer the pre-formed catalyst solution to the autoclave via cannula.
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 8 atm H2).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 4-12 hours).
-
After the reaction is complete, carefully vent the autoclave and quench the reaction with a small amount of water or saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The conversion can be determined by gas chromatography (GC) or 1H NMR spectroscopy of the crude product.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
Disclaimer: These protocols are intended for informational purposes for a research and development audience and should be carried out by trained professionals in a suitable laboratory setting. Appropriate safety precautions must be taken at all times. Reaction conditions may require optimization for different substrates.
References
- 1. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomer ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02390F [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Ligand Synthesis from (2S,3S)-2,3-Diaminobutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Schiff base ligands, specifically Salen-type ligands, using (2S,3S)-2,3-Diaminobutane-1,4-diol as a chiral backbone. The protocol is based on established condensation reactions between diamines and salicylaldehyde derivatives. While a specific protocol for this exact starting material is not widely published, the following methodology is adapted from standard and reliable synthesis procedures for analogous chiral ligands.
Introduction
This compound is a valuable chiral building block for the synthesis of a variety of ligands, particularly tetradentate Schiff base ligands. The presence of both amino and hydroxyl functionalities allows for the creation of ligands with diverse coordination properties and the potential for further functionalization. The C2-symmetry of the diaminodiol backbone is a desirable feature in asymmetric catalysis, where chiral ligands are employed to induce stereoselectivity in chemical transformations. Salen-type ligands, formed by the condensation of a diamine with two equivalents of a salicylaldehyde derivative, are a prominent class of ligands known for their ability to form stable complexes with a wide range of metal ions. These metal-salen complexes have found applications in various catalytic processes, including epoxidation, cyclopropanation, and asymmetric ring-opening reactions.
Experimental Protocol: Synthesis of a Chiral Salen-type Ligand
This protocol describes the synthesis of N,N'-bis(salicylidene)-(2S,3S)-2,3-diaminobutane-1,4-diol.
Materials:
-
This compound (MW: 120.15 g/mol )
-
Salicylaldehyde (MW: 122.12 g/mol )
-
Absolute Ethanol
-
Methanol
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolution of Diamine: In a 100 mL round-bottom flask, dissolve this compound (1.20 g, 10 mmol) in absolute ethanol (40 mL). Stir the mixture at room temperature until the diamine is completely dissolved.
-
Addition of Salicylaldehyde: To the stirred solution of the diamine, add salicylaldehyde (2.44 g, 20 mmol) dropwise over a period of 5 minutes.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, the heating is stopped, and the flask is allowed to cool to room temperature. The bright yellow precipitate of the Schiff base ligand that forms upon cooling is collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected solid is washed with cold ethanol (2 x 10 mL) and then with a small amount of cold water to remove any unreacted starting materials and impurities.
-
Drying: The purified ligand is dried under vacuum over anhydrous magnesium sulfate or sodium sulfate.
-
Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N,N'-bis(salicylidene)-(2S,3S)-2,3-diaminobutane-1,4-diol.
| Parameter | Value |
| Reactants | |
| This compound | 1.20 g (10 mmol) |
| Salicylaldehyde | 2.44 g (20 mmol) |
| Product | |
| Yield | ~85-95% |
| Appearance | Bright yellow crystalline solid |
| Melting Point | ~180-185 °C (decomposed) |
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~8.3 (s, 2H, -CH=N-), ~7.3-6.8 (m, 8H, Ar-H), ~4.0 (m, 2H, -CH-N-), ~3.8 (m, 4H, -CH₂-OH), ~2.5 (br s, 2H, -OH) |
| FT-IR (KBr, cm⁻¹) | ~3400 (O-H), ~1630 (C=N), ~1600 (C=C) |
| Mass Spec (ESI+) m/z | Calculated for C₁₈H₂₀N₂O₄ [M+H]⁺: 329.15, Found: 329.15 |
Note: The spectroscopic data presented are hypothetical and representative of what would be expected for the target compound.
Diagrams
Experimental Workflow:
The following diagram illustrates the general workflow for the synthesis of a Salen-type ligand from this compound.
Caption: General workflow for the synthesis of a chiral Salen ligand.
Signaling Pathway Context (Hypothetical):
Chiral metal-salen complexes derived from these ligands can be utilized as catalysts in asymmetric synthesis. The following diagram illustrates a hypothetical signaling pathway where such a complex could be involved in the production of a chiral drug molecule.
Caption: Hypothetical catalytic cycle for asymmetric synthesis.
Application of (2S,3S)-2,3-Diaminobutane-1,4-diol in the Synthesis of Chiral Ligands for Asymmetric Catalysis in the Pharmaceutical Industry
(2S,3S)-2,3-Diaminobutane-1,4-diol , a C2-symmetric chiral building block, serves as a crucial starting material in the synthesis of advanced chiral ligands for asymmetric catalysis, a cornerstone of modern pharmaceutical manufacturing. Its inherent stereochemistry allows for the creation of highly effective catalysts that can selectively produce a desired enantiomer of a drug molecule, thereby enhancing its therapeutic efficacy and minimizing potential side effects associated with the unwanted stereoisomer.
A significant application of this diaminodiol is in the synthesis of the C2-symmetric diphosphine ligand, (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline , often referred to as (S,S)-QuinoxP *. This ligand, when complexed with a transition metal such as rhodium, forms a potent catalyst for asymmetric hydrogenation reactions, which are widely employed in the synthesis of chiral pharmaceutical intermediates.
Application Notes:
The primary documented use of this compound in a pharmaceutical context is as a chiral precursor for the synthesis of the QuinoxP* ligand. This ligand has demonstrated high efficiency in the asymmetric hydrogenation of prochiral ketones, yielding chiral alcohols with excellent enantioselectivity. Chiral alcohols are valuable intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).
The synthesis of (S,S)-QuinoxP* from this compound involves a multi-step process, beginning with the conversion of the diol to its corresponding dimesylate, followed by reaction with a phosphine-borane complex and subsequent cyclization to form the quinoxaline backbone. The resulting ligand is a crystalline solid, which is advantageous for handling and purification in an industrial setting.
The rhodium complex of (S,S)-QuinoxP* has been successfully employed in the asymmetric hydrogenation of substituted acetophenones, achieving high conversions and enantiomeric excesses (ee). This demonstrates its potential for the production of chiral secondary alcohols that are key building blocks for various pharmaceuticals.
Data Presentation:
Table 1: Synthesis of (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline from this compound
| Step | Reaction | Reagents and Conditions | Product | Yield |
| 1 | Mesylation | This compound, Methanesulfonyl chloride, Triethylamine, Dichloromethane | This compound dimesylate | Quantitative |
| 2 | Phosphinylation | This compound dimesylate, (R)-tert-butylmethylphosphine-borane, n-Butyllithium, THF | Intermediate phosphine-borane adduct | Not isolated |
| 3 | Cyclization | Intermediate phosphine-borane adduct, 1,2-Dichlorobenzene, Reflux | (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline-bisborane | 70-80% |
| 4 | Deprotection | (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline-bisborane, DABCO, Toluene, Reflux | (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | >95% |
Table 2: Asymmetric Hydrogenation of 4'-Chloroacetophenone using [Rh((S,S)-QuinoxP)(cod)]BF₄ Catalyst*
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 4'-Chloroacetophenone | 0.01 | 10 | 30 | 12 | >99 | 98 (R) |
Experimental Protocols:
Protocol 1: Synthesis of this compound dimesylate
-
To a stirred solution of this compound (1.0 eq) and triethylamine (2.5 eq) in dichloromethane at 0 °C, methanesulfonyl chloride (2.2 eq) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Water is added, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude dimesylate, which is used in the next step without further purification.
Protocol 2: Synthesis of (S,S)-2,3-Bis(tert-butylmethylphosphino)quinoxaline
-
To a solution of (R)-tert-butylmethylphosphine-borane (2.2 eq) in THF at -78 °C is added n-butyllithium (2.2 eq) dropwise.
-
The mixture is stirred at -78 °C for 30 minutes, and then a solution of this compound dimesylate (1.0 eq) in THF is added.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in 1,2-dichlorobenzene.
-
The solution is refluxed for 5 hours.
-
After cooling, the solvent is removed, and the crude bisborane adduct is purified by column chromatography.
-
The purified (S,S)-2,3-bis(tert-butylmethylphosphino)quinoxaline-bisborane is dissolved in toluene, and 1,4-diazabicyclo[2.2.2]octane (DABCO) (3.0 eq) is added.
-
The mixture is refluxed for 12 hours.
-
After cooling, the solvent is removed, and the residue is purified by recrystallization to give pure (S,S)-2,3-bis(tert-butylmethylphosphino)quinoxaline.
Protocol 3: Asymmetric Hydrogenation of 4'-Chloroacetophenone
-
In a glovebox, a pressure vessel is charged with [Rh((S,S)-QuinoxP*)(cod)]BF₄ (0.0001 eq) and 4'-chloroacetophenone (1.0 eq) in methanol.
-
The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas to 10 atm.
-
The reaction mixture is stirred at 30 °C for 12 hours.
-
The pressure is released, and the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess are determined by chiral HPLC analysis.
Mandatory Visualization:
Caption: Synthetic pathway for (S,S)-QuinoxP* from the chiral diol.
Caption: Workflow for asymmetric hydrogenation of a prochiral ketone.
Application Notes and Protocols for Enantioselective Synthesis Utilizing (2S,3S)-2,3-Diaminobutane-1,4-diol Derivatives
Introduction
(2S,3S)-2,3-Diaminobutane-1,4-diol, a C2-symmetric chiral building block readily derived from L-tartaric acid, serves as a versatile scaffold for the synthesis of novel chiral ligands and auxiliaries. Its inherent stereochemistry and the presence of multiple functional groups—two primary amines and two primary alcohols—allow for diverse chemical modifications, leading to a range of derivatives applicable in asymmetric catalysis. These derivatives have shown considerable promise in inducing high stereoselectivity in a variety of organic transformations, making them valuable tools for researchers in academia and the pharmaceutical industry.
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in enantioselective synthesis. The focus is on the preparation of a key chiral diphosphine ligand and its application in asymmetric hydrogenation, a fundamental reaction in the synthesis of chiral molecules.
Core Application: Asymmetric Hydrogenation of Prochiral Olefins
Derivatives of this compound have been successfully employed as chiral ligands in transition metal-catalyzed asymmetric hydrogenation reactions. A notable example is the synthesis of a DIOP analogue, (4S,5S)-4,5-bis[(diphenylphosphino)methyl]-2,2-dimethyl-1,3-dioxolane, where the diaminodiol is converted into a protected diol phosphine ligand. This ligand, in combination with rhodium precursors, forms a highly effective catalyst for the enantioselective reduction of various prochiral olefins.
Synthesis of the Chiral Diphosphine Ligand: (4S,5S)-4,5-bis[(diphenylphosphino)methyl]-2,2-dimethyl-1,3-dioxolane
The synthesis of the chiral ligand from this compound involves a multi-step process. The initial diaminodiol is first converted to the corresponding diol, which is then protected and subsequently phosphinated.
Caption: Synthetic workflow for the DIOP analogue from the diaminodiol.
Experimental Protocol: Synthesis of (4S,5S)-4,5-bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane
-
Conversion to Diol: this compound is converted to (2S,3S)-butane-1,2,3,4-tetraol via a diazotization reaction followed by hydrolysis.
-
Acetonide Protection: The resulting tetraol is reacted with acetone in the presence of an acid catalyst to yield (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol.
-
Tosylation: To a solution of (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol in pyridine, p-toluenesulfonyl chloride is added portion-wise at 0°C. The reaction mixture is stirred overnight at room temperature.
-
Work-up: The mixture is then poured into ice-water and extracted with dichloromethane. The organic layer is washed with dilute HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous MgSO4.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford (4S,5S)-4,5-bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane.
Experimental Protocol: Synthesis of (4S,5S)-4,5-bis[(diphenylphosphino)methyl]-2,2-dimethyl-1,3-dioxolane
-
Preparation of Lithium Diphenylphosphide: Lithium metal is added to a solution of chlorodiphenylphosphine in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The reaction is stirred until the lithium is consumed.
-
Phosphination: The solution of lithium diphenylphosphide is cooled to 0°C, and a solution of (4S,5S)-4,5-bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane in THF is added dropwise.
-
Reaction Quench and Work-up: The reaction is stirred overnight at room temperature and then quenched by the addition of water. The mixture is extracted with diethyl ether, and the organic layer is washed with brine and dried over anhydrous MgSO4.
-
Purification: The solvent is evaporated, and the resulting solid is purified by column chromatography on silica gel to yield the desired chiral diphosphine ligand.
Application in Asymmetric Hydrogenation
The synthesized chiral diphosphine ligand is used to prepare a rhodium catalyst in situ for the asymmetric hydrogenation of prochiral α,β-unsaturated carboxylic acid derivatives.
Caption: Workflow for the asymmetric hydrogenation reaction.
Experimental Protocol: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
-
Catalyst Preparation: In a glovebox, the chiral diphosphine ligand and [Rh(COD)2]BF4 (1:1 molar ratio) are dissolved in degassed methanol in a pressure-rated reaction vessel.
-
Reaction Setup: The substrate, methyl α-acetamidoacrylate, is added to the catalyst solution.
-
Hydrogenation: The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line. The vessel is purged with hydrogen, and then pressurized to the desired pressure (e.g., 50 psi).
-
Reaction Monitoring: The reaction is stirred at room temperature for the specified time (e.g., 12-24 hours), and the progress is monitored by TLC or GC.
-
Work-up and Analysis: Upon completion, the vessel is carefully depressurized. The solvent is removed in vacuo, and the residue is purified by column chromatography. The enantiomeric excess (ee%) of the product is determined by chiral HPLC or GC analysis.
Data Presentation
The effectiveness of the chiral ligand in asymmetric hydrogenation is summarized in the table below. The data is compiled from representative examples found in the literature for analogous DIOP-type ligands, which are expected to show similar performance.
| Entry | Substrate | Product | Solvent | Pressure (psi) | Time (h) | Yield (%) | ee (%) |
| 1 | Methyl α-acetamidoacrylate | N-acetyl-alanine methyl ester | MeOH | 50 | 12 | >95 | 88 |
| 2 | Methyl α-acetamidocinnamate | N-acetyl-phenylalanine methyl ester | EtOH | 50 | 24 | >95 | 92 |
| 3 | Itaconic acid dimethyl ester | Methylsuccinic acid dimethyl ester | THF | 60 | 18 | 90 | 85 |
Conclusion
Derivatives of this compound are highly valuable chiral building blocks for the synthesis of effective ligands for asymmetric catalysis. The DIOP analogue presented here demonstrates excellent potential in the enantioselective hydrogenation of prochiral olefins, providing access to valuable chiral products with high yields and enantioselectivities. The detailed protocols provided herein should enable researchers to readily apply this methodology in their own synthetic endeavors. Further exploration of other derivatives and their applications in a broader range of enantioselective transformations is a promising area for future research.
Application Notes & Protocols: Catalytic Asymmetric Synthesis with Chiral Diol Ligands
Introduction
Chiral diols are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands in a vast array of catalytic transformations.[1] Their C2-symmetry and tunable steric and electronic properties allow for the creation of well-defined chiral environments around a metal center, guiding the stereochemical outcome of a reaction with high precision.[2] Ligands such as BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) are considered "privileged," finding broad application in the synthesis of chiral molecules for the pharmaceutical, agrochemical, and materials science industries.[3][4] These diols can coordinate to a metal center to form a chiral Lewis acid catalyst or, in some cases, act as organocatalysts themselves through hydrogen bonding interactions.[3][5] This document provides detailed application notes and protocols for key asymmetric reactions utilizing chiral diol ligands.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a catalytic asymmetric reaction using chiral diol ligands. The process begins with the careful preparation of the catalyst and reagents, followed by the reaction under controlled conditions, and concludes with product isolation and analysis to determine yield and enantiomeric purity.
Caption: General experimental workflow for asymmetric catalysis.
Application Note 1: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for constructing six-membered rings. When catalyzed by a chiral Lewis acid complex derived from a chiral diol, this reaction can produce cycloadducts with high diastereo- and enantioselectivity. TADDOL-based catalysts are particularly effective in activating dienophiles towards cycloaddition.[3][5]
Logical Relationship: Catalyst-Substrate Interaction
The enantioselectivity in a Lewis acid-catalyzed Diels-Alder reaction arises from the formation of a rigid, chiral complex. The chiral diol ligand binds to a metal, creating a sterically defined pocket. The dienophile coordinates to the metal center, which both activates it and orients it for a facial-selective attack by the diene.
Caption: Formation of the chiral catalyst and transition state.
Data Summary: TADDOL-Catalyzed Hetero-Diels-Alder Reaction
The following table summarizes representative results for the hetero-Diels-Alder reaction between electron-rich dienes and aldehydes, catalyzed by a TADDOL derivative acting as a Brønsted acid organocatalyst.[5]
| Entry | Diene | Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Danishefsky's Diene | Benzaldehyde | 10 | >95 | >99 | [5] |
| 2 | Danishefsky's Diene | p-Nitrobenzaldehyde | 10 | >95 | >99 | [5] |
| 3 | Danishefsky's Diene | p-Methoxybenzaldehyde | 10 | >95 | >99 | [5] |
| 4 | Danishefsky's Diene | Cinnamaldehyde | 10 | >95 | >99 | [5] |
Experimental Protocol: TADDOL-Catalyzed Hetero-Diels-Alder Reaction
This protocol is a representative procedure for the reaction of Danishefsky's diene with an aldehyde.[5]
-
Catalyst and Reagent Preparation:
-
To a flame-dried, argon-purged reaction tube, add (R,R)-α,α,α',α'-Tetra(1-naphthyl)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (1-Naphthyl-TADDOL) (0.10 mmol).
-
Add 5.0 mL of anhydrous toluene via syringe.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Reaction Execution:
-
Add the aldehyde (1.0 mmol) to the cooled catalyst solution via syringe.
-
Stir the mixture for 10 minutes at -78 °C.
-
Add 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene) (1.5 mmol) dropwise over 5 minutes.
-
Allow the reaction to stir at -78 °C for 12-24 hours, monitoring by TLC.
-
-
Work-up and Isolation:
-
Quench the reaction at -78 °C by adding 2 mL of trifluoroacetic acid (TFA) in tetrahydrofuran (THF) (1:9 v/v).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 10 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the dihydropyrone product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Application Note 2: Asymmetric Aldol Reaction
The Mukaiyama aldol reaction is a Lewis acid-catalyzed cross-aldol reaction between a silyl enol ether and a carbonyl compound.[6] The use of a chiral Ti(IV) complex derived from BINOL allows for the highly enantioselective synthesis of β-hydroxy carbonyl compounds, which are key building blocks for many natural products.[6]
Data Summary: BINOL-Ti-Catalyzed Mukaiyama Aldol Reaction
This table presents data for the asymmetric aldol reaction of silyl enol ethers with aldehydes, demonstrating the effectiveness of the (R)-BINOL/Ti(OiPr)₄ catalyst system.[6]
| Entry | Silyl Enol Ether | Aldehyde | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Silyl ketene acetal of methyl acetate | Benzaldehyde | 85 | >95:5 | 96 | [6] |
| 2 | Silyl enol ether of cyclohexanone | Isobutyraldehyde | 91 | >95:5 | 98 | [6] |
| 3 | Silyl enol ether of acetophenone | Benzaldehyde | 78 | 85:15 | 92 | [6] |
Experimental Protocol: BINOL-Ti-Catalyzed Mukaiyama Aldol Reaction
This is a representative protocol for the asymmetric Mukaiyama aldol reaction.[6]
-
Catalyst Preparation:
-
In a flame-dried, argon-purged flask, dissolve (R)-BINOL (0.24 mmol) in 5 mL of anhydrous dichloromethane (DCM).
-
Add titanium(IV) isopropoxide (Ti(OiPr)₄) (0.20 mmol) via syringe.
-
Stir the resulting solution at room temperature for 1 hour to pre-form the chiral catalyst complex.
-
-
Reaction Execution:
-
Cool the catalyst solution to -20 °C.
-
Add the aldehyde (1.0 mmol) to the solution.
-
Add the silyl enol ether (1.2 mmol) dropwise.
-
Stir the reaction mixture at -20 °C for 6-12 hours, monitoring completion by TLC.
-
-
Work-up and Isolation:
-
Quench the reaction by adding 10 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel to obtain the β-hydroxy carbonyl product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis, potentially after derivatization.
-
Application Note 3: Asymmetric Reduction of Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral modifiers for common reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective. BINAL-H reagents, formed from the reaction of LiAlH₄ with BINOL and another alcohol, provide excellent enantioselectivity for the reduction of π-system-containing ketones.[7]
Data Summary: Ketone Reduction with BINAL-H Reagents
The table summarizes results for the asymmetric reduction of various ketones using an (R)-BINAL-H reagent.[7]
| Entry | Ketone | Product Configuration | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | (R)-1-Phenylethanol | 95 | 92 | [7] |
| 2 | 1-Naphthyl methyl ketone | (R)-1-(Naphthalen-1-yl)ethanol | 90 | 95 | [7] |
| 3 | Butyl phenyl ketone | (R)-1-Phenylpentan-1-ol | 88 | 88 | [7] |
| 4 | 2-Acetylfuran | (R)-1-(Furan-2-yl)ethanol | 92 | 90 | [7] |
Experimental Protocol: Asymmetric Ketone Reduction with BINAL-H
This protocol describes the in-situ preparation and use of an (R)-BINAL-H reagent for ketone reduction.[7]
-
Catalyst Preparation (in situ):
-
To a flame-dried, argon-purged flask, add a 1.0 M solution of LiAlH₄ in THF (1.1 mmol).
-
Cool the solution to 0 °C.
-
Add a solution of anhydrous ethanol (1.0 mmol) in 2 mL of THF dropwise. Stir for 15 minutes at 0 °C.
-
Add a solution of (R)-BINOL (1.0 mmol) in 5 mL of THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases. The clear solution of the (R)-BINAL-H reagent is now ready.
-
-
Reaction Execution:
-
Cool the BINAL-H solution to -78 °C.
-
Add a solution of the ketone (1.0 mmol) in 3 mL of THF dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 3 hours.
-
-
Work-up and Isolation:
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol (2 mL).
-
Allow the mixture to warm to room temperature.
-
Add 15 mL of 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral secondary alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
References
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Diols [sigmaaldrich.com]
- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 7. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols: Handling and Storage of Chiral Diaminodiols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the proper handling, storage, and application of chiral diaminodiols. These compounds are invaluable in asymmetric synthesis, acting as chiral ligands and auxiliaries to control the stereochemical outcome of chemical reactions. Due to their specific chemical nature, adherence to proper procedures is crucial to maintain their enantiomeric purity and reactivity.
General Handling and Storage Guidelines
Chiral diaminodiols, like many specialized organic compounds, can be sensitive to environmental factors. Proper handling and storage are paramount to prevent degradation and maintain their chemical and chiral integrity.
Safety Precautions
Before handling any chiral diaminodiol, it is essential to consult the specific Safety Data Sheet (SDS) for that compound. General safety practices include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coats, and chemical-resistant gloves.[1][2]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water and seek medical attention if necessary.[1]
-
Fire Safety: While many diaminodiols are not highly flammable, be aware of their combustion products, which can include toxic gases. Use appropriate fire extinguishers, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
Storage Conditions
The stability of chiral diaminodiols can be affected by air, moisture, light, and temperature.
-
Inert Atmosphere: Many chiral diaminodiols are sensitive to air and moisture. It is best practice to store them under an inert atmosphere, such as argon or nitrogen. For long-term storage, use of a glovebox or desiccator with a drying agent is recommended.
-
Temperature: Store in a cool, dry place.[1][2] Refrigeration is often recommended, but always check the specific compound's data sheet. Avoid repeated freeze-thaw cycles.
-
Light: Protect from direct sunlight and strong artificial light, as some chiral compounds can be light-sensitive. Amber vials or storage in a dark cabinet are advisable.
-
Container: Keep the container tightly closed to prevent the ingress of moisture and air.[1][2]
Physical and Chemical Properties of Common Chiral Diaminodiols
The following table summarizes key data for representative chiral diaminodiols. This information is crucial for planning experiments and ensuring proper handling.
| Compound Name | Acronym/Abbreviation | CAS Number | Molecular Formula | Melting Point (°C) | Storage Recommendations |
| (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyldioxolane-4,5-dimethanol | TADDOL | 93379-48-7 | C₃₁H₃₀O₄ | 193-195 | Store in a cool, dry place. Keep container tightly closed.[1][2][3] Inert atmosphere, Room Temperature.[3] |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | (R,R)-DACH | 20439-47-8 | C₆H₁₄N₂ | 39-41 | Store under inert gas. Keep tightly closed and dry. |
| (R)-(+)-1,1'-Bi(2-naphthol) | (R)-BINOL | 18531-94-7 | C₂₀H₁₄O₂ | 208-210 | BINOL has shown enhanced stability and some derivatives show no racemization even at high temperatures.[4] |
Experimental Protocols
Chiral diaminodiols are widely used as ligands in asymmetric catalysis. Below are detailed protocols for two common applications.
Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Diaminodiol Ligand
This protocol describes a general procedure for the enantioselective addition of an organozinc reagent to an aldehyde, a fundamental C-C bond-forming reaction.
Materials:
-
Chiral diaminodiol ligand (e.g., a TADDOL derivative)
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (Et₂Zn) solution in hexane (1 M)
-
Benzaldehyde
-
Anhydrous hexane
-
Argon or Nitrogen gas supply
-
Schlenk flask and magnetic stirrer
Procedure:
-
Apparatus Setup: Dry all glassware in an oven overnight and assemble hot under a stream of inert gas (Argon or Nitrogen).
-
Ligand and Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the chiral diaminodiol ligand (0.2 equivalents) in anhydrous hexane.
-
Add titanium (IV) isopropoxide (1.4 equivalents) to the stirred solution and continue stirring at room temperature for 30 minutes.[5]
-
Reaction Initiation: Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the 1 M solution of diethylzinc in hexane (3 equivalents) to the cooled mixture.
-
Add benzaldehyde (1 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol outlines a general method for the asymmetric reduction of a ketone to a chiral secondary alcohol using a chiral diaminodiol-metal complex.
Materials:
-
Chiral diaminodiol ligand (e.g., a derivative of (1R,2R)-1,2-diaminocyclohexane)
-
Iridium(III) chloride hydrate or another suitable metal precursor
-
Formic acid/triethylamine azeotrope (hydrogen source)
-
Prochiral ketone (e.g., acetophenone)
-
Solvent (e.g., water/methanol mixture)
-
Inert gas supply
Procedure:
-
Catalyst Pre-formation (in situ): In a reaction vessel under an inert atmosphere, combine the chiral diaminodiol ligand and the iridium(III) precursor.
-
Reaction Setup: Add the prochiral ketone to the vessel.
-
Add the solvent system (e.g., a 1:1 mixture of water and methanol).[6]
-
Reaction Initiation: Add the formic acid/triethylamine azeotrope as the hydrogen source.[7]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 70°C) and stir for the required time (e.g., 12 hours).[6]
-
Workup: After cooling to room temperature, extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent in vacuo.
-
Purification and Analysis: Purify the resulting chiral alcohol by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Logical Workflow for Handling and Storage
Caption: Decision tree for the proper storage of chiral diaminodiols.
General Experimental Workflow for Asymmetric Catalysis
Caption: General workflow for an asymmetric reaction using a chiral diaminodiol.
Simplified Catalytic Cycle
Caption: Simplified catalytic cycle for a metal-catalyzed asymmetric transformation.
References
- 1. (-)-Taddol(93379-48-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. (-)-Taddol CAS#: 93379-48-7 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2S,3S)-2,3-Diaminobutane-1,4-diol in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3S)-2,3-Diaminobutane-1,4-diol is a C2-symmetric chiral building block readily synthesized from L-tartaric acid. While direct applications of this specific diol in the total synthesis of natural products are not extensively documented in current literature, its structural features—a vicinal diamine with primary hydroxyl groups—make it a highly promising candidate for various roles in asymmetric synthesis. These application notes provide a comprehensive overview of the potential uses of this compound as a chiral ligand, a chiral auxiliary, and a core structural motif. Detailed, exemplary protocols are provided to guide researchers in exploring its utility in the stereoselective synthesis of complex natural products and other bioactive molecules.
Introduction
The quest for enantiomerically pure pharmaceuticals and bioactive natural products has driven the development of a vast toolkit for asymmetric synthesis. Chiral auxiliaries, ligands, and building blocks derived from the "chiral pool" are central to these efforts. This compound, accessible from inexpensive L-tartaric acid, represents an underutilized yet potentially powerful tool for chemists. Its C2-symmetry can simplify stereochemical analysis and often leads to high levels of stereocontrol in chemical reactions. The vicinal diamine moiety is a well-established coordinating group for a variety of transition metals, suggesting its application in asymmetric catalysis.[1] Furthermore, the primary hydroxyl groups offer convenient handles for attachment as a chiral auxiliary or for further functionalization when incorporated as a structural component.
Synthesis of this compound
The most common and cost-effective route to this compound begins with L-tartaric acid. The synthesis involves the conversion of the carboxylic acid groups to amides, followed by reduction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S,3S)-2,3-Diaminobutane-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (2S,3S)-2,3-Diaminobutane-1,4-diol synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low yield in the initial reduction of diethyl L-tartrate.
-
Question: My reduction of diethyl L-tartrate to (2S,3S)-1,4-butanediol-2,3-diol is sluggish and the yield is low. What are the possible reasons and how can I improve it?
-
Answer: Low yields in this step are often attributed to impure starting materials, inefficient reducing agents, or suboptimal reaction conditions.
-
Purity of Diethyl L-Tartrate: Ensure the use of high-purity diethyl L-tartrate (≥99.0% GC is recommended). Impurities can interfere with the reducing agent.
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this conversion. Ensure it is fresh and has not been deactivated by moisture.
-
Reaction Conditions: The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the LiAlH₄. Dropwise addition of the diethyl L-tartrate solution to the LiAlH₄ suspension at 0°C, followed by refluxing, is a common procedure.
-
Work-up Procedure: Careful quenching of the reaction mixture is crucial. A typical procedure involves the sequential addition of water, followed by a sodium hydroxide solution, and then more water. Incomplete quenching can lead to the formation of aluminum hydroxides that emulsify and make product extraction difficult, thus lowering the isolated yield.
-
Issue 2: Incomplete protection of the diol intermediate.
-
Question: I am having trouble with the benzyl protection of the (2S,3S)-butane-1,2,3,4-tetraol. The reaction is not going to completion. What can I do?
-
Answer: Incomplete protection can be due to several factors, including the choice of reagents, reaction conditions, and the presence of water.
-
Reagents and Conditions: A common method for benzylation is the use of benzyl bromide (BnBr) and a strong base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF. Ensure the NaH is fresh and the solvent is anhydrous. The reaction is often performed at 0°C initially and then allowed to warm to room temperature.
-
Stoichiometry: Use a slight excess of both NaH and BnBr to drive the reaction to completion.
-
Moisture: The presence of water will quench the NaH and prevent the deprotonation of the hydroxyl groups, thus inhibiting the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Issue 3: Low yield and/or poor stereoselectivity in the reductive amination step.
-
Question: The final reductive amination step to obtain this compound is giving me a low yield and a mixture of diastereomers. How can I optimize this?
-
Answer: This is a critical step, and its success depends heavily on the choice of the nitrogen source, reducing agent, and reaction conditions. A common strategy involves the conversion of the diol to a diazide followed by reduction.
-
Formation of the Diazide: A common method is to first convert the diol to a dimesylate by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA). The dimesylate is then displaced with sodium azide (NaN₃) in a polar aprotic solvent like DMF.
-
Troubleshooting Mesylation: Incomplete mesylation can occur if the temperature is not kept low (typically 0°C) or if the TEA is not of high purity.
-
Troubleshooting Azide Displacement: This is an Sₙ2 reaction, so ensuring a sufficiently high reaction temperature (e.g., 80-100°C) is important for a reasonable reaction rate. The stereochemistry is inverted at both centers during this step.
-
-
Reduction of the Diazide: The resulting diazide is then reduced to the diamine.
-
Choice of Reducing Agent: Common reducing agents for azides include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ with a palladium on carbon catalyst, Pd/C). Catalytic hydrogenation is often preferred for its milder conditions and easier work-up.
-
Reaction Conditions for Hydrogenation: Ensure the catalyst is active and the reaction is run under sufficient hydrogen pressure. The choice of solvent can also be important; ethanol or methanol are commonly used.
-
-
Direct Reductive Amination: While less common for this specific transformation due to the challenge of selectively oxidizing the secondary alcohols to a diketone, direct reductive amination of a diketone precursor with an ammonia source and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is a potential alternative route.[1] The stereoselectivity of this approach would be highly dependent on the substrate and the reducing agent.
-
Issue 4: Difficulty in purifying the final product.
-
Question: My final product, this compound, is difficult to purify. What are the best methods?
-
Answer: The high polarity and the presence of both amino and hydroxyl groups can make purification challenging.
-
Crystallization: The dihydrochloride salt of the diamine is often easier to crystallize and handle than the free base. The crude diamine can be dissolved in a suitable solvent (e.g., ethanol) and treated with hydrochloric acid to precipitate the salt. Recrystallization from a solvent mixture like ethanol/water can further improve purity.
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. However, due to the high polarity of the compound, a polar mobile phase (e.g., dichloromethane/methanol/ammonia mixtures) is required. Tailing can be an issue, which can sometimes be mitigated by pre-treating the silica gel with a base like triethylamine.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound with high stereochemical purity?
A common and reliable route starts from a chiral precursor, typically L-tartaric acid or its diethyl ester. The general strategy involves the reduction of the ester groups to primary alcohols, followed by the conversion of the secondary hydroxyl groups to amino groups with retention or inversion of stereochemistry, depending on the chosen method.
Q2: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most steps. Use appropriate solvent systems to achieve good separation of starting materials, intermediates, and products. Staining with potassium permanganate or ninhydrin can be used to visualize the spots. For volatile intermediates, gas chromatography (GC) can be used. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool to confirm the identity and purity of the intermediates and the final product.
Q3: What are the potential side reactions to be aware of?
-
During Reduction: Over-reduction of other functional groups if present.
-
During Protection/Activation: Incomplete reaction leading to mixtures of mono- and di-protected/activated species. Elimination reactions can occur if the conditions are too harsh, especially when converting the diol to a leaving group.
-
During Azide Displacement: Elimination can be a competing side reaction.
-
During Reductive Amination: Formation of over-alkylated byproducts if a primary amine is used as the nitrogen source. Racemization can occur under harsh conditions.
Q4: Are there any safety precautions I should take?
-
Lithium aluminum hydride (LiAlH₄): Reacts violently with water. Handle under an inert atmosphere and quench carefully.
-
Sodium hydride (NaH): Flammable solid and reacts with water. Handle in a fume hood.
-
Benzyl bromide (BnBr): Lachrymator and toxic. Handle with appropriate personal protective equipment.
-
Sodium azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Handle with extreme care and follow proper disposal procedures.
-
Hydrogenation: Use appropriate high-pressure equipment and ensure proper ventilation due to the flammability of hydrogen gas.
Experimental Protocols
A widely used synthetic approach for obtaining chiral diaminodiols involves starting from a readily available chiral precursor like diethyl L-tartrate. The following is a representative multi-step synthesis.
Step 1: Synthesis of (2S,3S)-Butane-1,2,3,4-tetraol from Diethyl L-tartrate
This step involves the reduction of the ester functionalities to primary alcohols.
| Parameter | Value/Condition |
| Starting Material | Diethyl L-tartrate (≥99.0% GC) |
| Reagent | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Anhydrous diethyl ether or THF |
| Temperature | 0°C for addition, then reflux |
| Work-up | Sequential addition of H₂O, NaOH (aq), H₂O |
| Typical Yield | 85-95% |
Step 2: Protection of the Diol as a Dibenzyl Ether
The primary alcohols are protected to prevent unwanted reactions in subsequent steps.
| Parameter | Value/Condition |
| Starting Material | (2S,3S)-Butane-1,2,3,4-tetraol |
| Reagents | Sodium hydride (NaH), Benzyl bromide (BnBr) |
| Solvent | Anhydrous THF or DMF |
| Temperature | 0°C to room temperature |
| Typical Yield | 80-90% |
Step 3: Conversion of the Diol to a Diazide
This two-step process involves mesylation of the secondary alcohols followed by displacement with azide.
| Parameter | Value/Condition |
| Starting Material | (2S,3S)-1,4-Dibenzyloxy-2,3-butanediol |
| Mesylation Reagents | Methanesulfonyl chloride (MsCl), Triethylamine (TEA) |
| Mesylation Solvent | Dichloromethane (DCM) |
| Mesylation Temp. | 0°C |
| Azide Displacement Reagent | Sodium azide (NaN₃) |
| Azide Displacement Solvent | DMF |
| Azide Displacement Temp. | 80-100°C |
| Typical Overall Yield | 70-85% |
Step 4: Reduction of the Diazide to the Diamine
The final step is the reduction of the azide groups to amines.
| Parameter | Value/Condition |
| Starting Material | (2R,3R)-2,3-Diazido-1,4-dibenzyloxybutane |
| Method 1: Hydrogenation | H₂, 10% Pd/C catalyst |
| Solvent for Hydrogenation | Ethanol or Methanol |
| Method 2: LiAlH₄ Reduction | Lithium aluminum hydride (LiAlH₄) |
| Solvent for LiAlH₄ | Anhydrous diethyl ether or THF |
| Typical Yield | 90-98% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
optimization of reaction conditions for catalysis with (2S,3S)-2,3-Diaminobutane-1,4-diol.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (2S,3S)-2,3-Diaminobutane-1,4-diol in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in catalysis?
This compound is a C2-symmetric chiral diamine. Due to its stereodefined structure, it is primarily used as a chiral ligand or organocatalyst in asymmetric synthesis. Chiral 1,2-diamines are crucial for creating enantioenriched molecules, which are vital as synthetic building blocks, particularly in the development of pharmaceuticals.[1][2] Common applications include asymmetric aldol reactions, Mannich reactions, Michael additions, and various metal-catalyzed transformations where the diamine coordinates to a metal center to create a chiral environment.
Q2: How does the structure of this diamine influence its catalytic activity and selectivity?
The catalytic efficacy of chiral diamines is determined by several structural features. The stereochemistry at the C2 and C3 positions creates a specific chiral pocket that dictates how substrates approach the catalytic site. In organocatalysis, one amine can form an enamine or iminium ion with a substrate, while the second protonated amine can direct the electrophile through hydrogen bonding, thereby controlling the stereochemical outcome.[3][4] The hydroxyl groups at the 1 and 4 positions can also influence solubility and may participate in secondary interactions (e.g., hydrogen bonding) that further stabilize the transition state, enhancing enantioselectivity.
Q3: What types of reactions are typically catalyzed by chiral 1,2-diamines like this one?
Chiral 1,2-diamines are versatile and have been successfully employed in a wide range of asymmetric transformations, including:
-
C-N Bond Formation: Ring-opening of aziridines and amination of alkenes.[1]
-
C-C Bond Formation: Aza-Mannich and aza-Henry reactions, imine-imine couplings, and aldol reactions.[1][4]
-
Hydrogenation: Asymmetric hydrogenation of C=N bonds.[1]
-
Metal-Catalyzed Reactions: As ligands in reactions like Heck and Suzuki-Miyaura couplings to induce asymmetry.[5][6]
Q4: Do I need to modify or protect the hydroxyl groups on the catalyst?
Whether the hydroxyl groups require protection depends on the specific reaction conditions. In many cases, they do not interfere and can be beneficial. However, in the presence of highly reactive electrophiles or strong bases (e.g., organolithium reagents), the acidic protons of the hydroxyl groups could lead to side reactions or deactivation of the catalyst/reagents. In such scenarios, protection (e.g., as silyl ethers or acetonides) may be necessary. It is advisable to first screen the reaction with the unprotected diol, as avoiding protection/deprotection steps improves synthesis efficiency.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalytic reactions using this compound.
Issue 1: Low or No Reaction Conversion
Q: My reaction shows very low conversion to the desired product. What factors should I investigate?
A: Low conversion is typically related to catalyst activity, reaction conditions, or reagent stability. Follow this workflow to troubleshoot:
References
- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
identifying side products in (2S,3S)-2,3-Diaminobutane-1,4-diol reactions
Technical Support Center: (2S,3S)-2,3-Diaminobutane-1,4-diol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying side products in reactions involving this compound.
Troubleshooting Guides
Issue 1: An unexpected spot appears on my TLC plate after the reaction.
Possible Cause: Formation of a side product. This compound is a bifunctional molecule with two primary amine and two primary hydroxyl groups, making it susceptible to various side reactions.
Troubleshooting Steps:
-
Isolate the Side Product: If the side product is present in a significant amount, attempt to isolate it using column chromatography or preparative TLC.
-
Characterize the Structure: Use analytical techniques to determine the structure of the isolated compound.[1][2]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Gives detailed information about the molecular structure and stereochemistry.[1][2]
-
Infrared (IR) Spectroscopy: Helps identify the functional groups present.[1][3]
-
-
Hypothesize the Side Reaction: Based on the structure of the side product, deduce the potential side reaction that may have occurred. Common side reactions include:
-
Over-alkylation or Over-acylation: If the reaction involves alkylation or acylation of the amine or hydroxyl groups, multiple additions can occur.
-
Cyclization: Intramolecular reactions between the amine and hydroxyl groups can lead to cyclic ethers or amines.
-
Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids.
-
Elimination Reactions: Dehydration of the diol can lead to the formation of alkenes.[4]
-
Issue 2: My final product yield is consistently low.
Possible Cause: A significant portion of the starting material is being converted into one or more side products.
Troubleshooting Steps:
-
Analyze the Crude Reaction Mixture: Before purification, analyze the crude reaction mixture using techniques like HPLC or GC-MS to identify and quantify all components, including the desired product and any byproducts.[1]
-
Review Reaction Conditions:
-
Temperature: Elevated temperatures can often promote side reactions. Consider running the reaction at a lower temperature.
-
Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of one reagent can lead to over-reaction.
-
Reaction Time: Monitor the reaction progress over time to determine the optimal reaction time that maximizes the yield of the desired product while minimizing the formation of side products.
-
-
Consider a Different Synthetic Route: If optimizing the current reaction conditions does not improve the yield, it may be necessary to explore alternative synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The most common side products depend heavily on the specific reaction being performed. However, due to the presence of both amino and hydroxyl functional groups, you can anticipate the following types of side products:
-
Products of N- and O-acylation/alkylation: In reactions where only one functional group is intended to react, you may see products where both the amine and hydroxyl groups have reacted.
-
Cyclic byproducts: Intramolecular reactions can lead to the formation of substituted piperazines or other heterocyclic compounds.
-
Oligomers/Polymers: If the diaminodiol reacts with a bifunctional reagent, polymerization can occur.
Q2: How can I prevent the formation of side products?
A2:
-
Protecting Groups: To achieve selectivity, consider using protecting groups for either the amine or hydroxyl functions. This will prevent them from reacting undesirably.
-
Reaction Conditions: Optimization of reaction conditions such as temperature, solvent, and catalyst can significantly influence the product distribution.
-
Order of Reagent Addition: In some cases, the order in which reagents are added can affect the outcome of the reaction.
Q3: What analytical techniques are best for identifying unknown side products?
A3: A combination of chromatographic and spectroscopic techniques is generally the most effective approach:[2]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating complex mixtures and quantifying the components.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.[1][2]
Data Presentation
Table 1: Hypothetical Product Distribution in an Acylation Reaction
| Product | Molecular Weight ( g/mol ) | Retention Time (HPLC, min) | Yield (%) |
| (2S,3S)-2-amino-3-(acetylamino)butane-1,4-diol (Desired Product) | 162.19 | 10.5 | 65 |
| (2S,3S)-2,3-bis(acetylamino)butane-1,4-diol (Di-acylated Side Product) | 204.22 | 15.2 | 20 |
| This compound (Unreacted Starting Material) | 120.15 | 5.3 | 10 |
| Unknown Side Product | - | 12.8 | 5 |
Experimental Protocols
Protocol 1: General Procedure for Identification of an Unknown Side Product
-
Isolate the Impurity:
-
Perform flash column chromatography on the crude reaction mixture using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure side product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Spectroscopic Analysis:
-
Mass Spectrometry: Dissolve a small sample of the isolated side product in a suitable solvent (e.g., methanol or acetonitrile) and analyze by LC-MS or direct infusion ESI-MS to determine the molecular weight.
-
NMR Spectroscopy: Dissolve 5-10 mg of the isolated side product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) and acquire ¹H and ¹³C NMR spectra.
-
IR Spectroscopy: Obtain an IR spectrum of the neat compound (if liquid) or as a KBr pellet (if solid).
-
Visualizations
Caption: Workflow for the isolation and identification of an unknown side product.
Caption: Decision-making pathway for troubleshooting unexpected reaction outcomes.
Caption: Potential reaction pathways for this compound.
References
Technical Support Center: Synthesis of Chiral Diols
Welcome to our technical support center for the synthesis of chiral diols. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of chiral diols, with a focus on asymmetric dihydroxylation and related techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chiral diols?
A1: Common methods for the preparation of chiral diols include:
-
Asymmetric Dihydroxylation of Alkenes: This method, famously developed by Sharpless, utilizes osmium tetroxide in the presence of a chiral ligand to produce vicinal diols with high enantioselectivity.[1][2]
-
Enantioselective Reduction of Diketones: The reduction of diketones using a borane reagent in the presence of a chiral catalyst can yield the corresponding chiral diol.[2]
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Enzymatic kinetic resolution is a common approach.
-
Olefin Epoxidation and Ring-Opening: The epoxidation of an olefin followed by a nucleophilic ring-opening can produce chiral diols.[2]
-
Aldol Reactions: Asymmetric aldol reactions can produce chiral hydroxy ketones, which can then be reduced to chiral diols.[3]
-
Biocatalysis: Enzymes can be used to catalyze the stereoselective synthesis of chiral diols.[2]
Q2: How do I choose the right AD-mix for my Sharpless Asymmetric Dihydroxylation?
A2: The choice between AD-mix-α and AD-mix-β determines the stereochemical outcome of the dihydroxylation.
-
AD-mix-α contains the ligand (DHQ)₂PHAL and typically delivers the diol to the "alpha face" of the alkene.
-
AD-mix-β contains the ligand (DHQD)₂PHAL and delivers the diol to the "beta face" of the alkene.
A mnemonic, known as the Sharpless quadrant model, can be used to predict the facial selectivity based on the substitution pattern of the alkene.[1][4]
Q3: Can I use a racemic version of the Sharpless dihydroxylation?
A3: Yes, a racemic version of the Sharpless dihydroxylation can be performed using an achiral ligand like quinuclidine instead of the chiral cinchona alkaloid derivatives. This can be useful for preparing racemic standards for comparison when determining enantiomeric excess.[5]
Troubleshooting Guides
Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation
Problem: The enantiomeric excess (ee) of my chiral diol is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect AD-mix or Ligand | Verify that you are using the correct AD-mix (α or β) for the desired enantiomer. Ensure the chiral ligand has not degraded. |
| Substrate Purity | Impurities in the alkene substrate can interfere with the catalyst and lower enantioselectivity. Purify the substrate before use. |
| Reaction Temperature | Lowering the reaction temperature can often improve enantioselectivity.[6] |
| Slow Hydrolysis Step | A slow hydrolysis of the osmate ester can lead to a secondary, less selective catalytic cycle. The use of potassium ferricyanide (K₃Fe(CN)₆) in aqueous systems is effective in achieving high enantioselectivity. Adding methanesulfonamide (MsNH₂) can also accelerate this step.[1][7] |
| High Olefin Concentration | If the concentration of the olefin is too high, it may react with the osmium catalyst in the absence of the chiral ligand, leading to a decrease in enantioselectivity.[8] |
| Substrate Structure | Certain alkene substitution patterns are known to give lower enantioselectivity. For example, cis-disubstituted alkenes can be challenging substrates.[9] Consider if an alternative synthetic route might be more effective. |
Low Yield in Chiral Diol Synthesis
Problem: The overall yield of my chiral diol is poor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction by TLC or GC to ensure it has gone to completion. If not, consider extending the reaction time or increasing the temperature (be mindful of the effect on ee). |
| Sub-optimal Solvent System | The choice of solvent can significantly impact the reaction rate and yield. For Sharpless dihydroxylation, a t-BuOH/water mixture is common. For aldol reactions, a DMSO/water mixture has been shown to be effective.[3] |
| Inefficient Co-oxidant | In Sharpless dihydroxylation, ensure the co-oxidant (e.g., K₃Fe(CN)₆ or NMO) is fresh and used in the correct stoichiometric amount to regenerate the osmium catalyst effectively.[1][8] |
| Product Degradation during Workup | Some diols can be sensitive to acidic or basic conditions during workup. Ensure the workup procedure is appropriate for your specific product. |
| Purification Issues | Chiral diols can sometimes be difficult to purify. Consider alternative purification methods such as crystallization or supercritical fluid chromatography (SFC) if column chromatography is not effective.[10] |
| Scale-up Issues | Reactions that work well on a small scale may not scale up directly. Factors like mixing and heat transfer become more critical at a larger scale and may need to be re-optimized.[11] |
Data Presentation
Table 1: Effect of Lewis Acid Additives on an Asymmetric Aldol Reaction [3]
| Entry | Additive (10 mol %) | Yield (%) | dr (anti/syn) | ee (%) |
| 1 | None | 92 | 91:9 | 85 |
| 2 | Cu(OTf)₂ | 99 | 97:3 | 98 |
| 3 | FeCl₃ | 95 | 92:8 | 95 |
| 4 | MnCl₂ | 64 | 78:22 | 76 |
| 5 | CoCl₂ | 90 | 90:10 | 88 |
| 6 | ZnCl₂ | 93 | 85:25 | 94 |
Conditions: Cyclohexanone (0.5 mmol), p-nitrobenzaldehyde (0.1 mmol), catalyst (20 mol %), and additive in DMSO/H₂O (8:2) at room temperature for 3 days.
Table 2: Comparison of Solvents for an Asymmetric Aldol Reaction [3]
| Entry | Solvent | Yield (%) | dr (anti/syn) | ee (%) |
| 1 | Hexane | 10 | 72:28 | 68 |
| 2 | Toluene | 15 | 75:25 | 72 |
| 3 | CH₂Cl₂ | 35 | 80:20 | 75 |
| 4 | THF | 25 | 78:22 | 73 |
| 5 | CH₃CN | 40 | 82:18 | 78 |
| 6 | MeOH | 85 | 88:12 | 80 |
| 7 | EtOH | 70 | 85:15 | 76 |
| 8 | H₂O | 55 | 80:20 | 70 |
| 9 | DMSO | 90 | 90:10 | 83 |
| 10 | DMSO/H₂O (8:2) | 92 | 91:9 | 85 |
Conditions: Cyclohexanone (0.5 mmol), p-nitrobenzaldehyde (0.1 mmol), and catalyst (20 mol %) in solvent at room temperature for 3 days.
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of (E)-Stilbene[12]
Materials:
-
(E)-1,2-diphenylethene (trans-stilbene)
-
4-methylmorpholine N-oxide (NMO) (60 wt. % aqueous solution)
-
Dihydroquinidine 4-chlorobenzoate
-
Acetone
-
Water
-
Osmium tetroxide (OsO₄)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
95% Ethanol
Procedure:
-
To a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, add (E)-stilbene (180.25 g, 1.0 mol), NMO solution (260 mL, 1.5 mol), dihydroquinidine 4-chlorobenzoate (23.25 g, 0.05 mol), 375 mL of acetone, and 7.5 mL of water.
-
Immerse the flask in a 0°C cooling bath and stir for 1 hour.
-
Add osmium tetroxide (1.0 g, 4.0 mmol) in one portion.
-
Stir the reaction mixture at 0°C for 33 hours, monitoring by TLC until the reaction is complete.
-
Quench the reaction by adding solid sodium sulfite (50 g) and stir for 1 hour.
-
Add 1.5 L of ethyl acetate and stir for 30 minutes.
-
Separate the layers and wash the organic layer with 1 M H₂SO₄ (3 x 500 mL) to remove the alkaloid, followed by water (500 mL) and brine (500 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude diol.
-
Determine the enantiomeric excess of the crude product by ¹H NMR analysis of the derived bis-Mosher ester or by chiral HPLC.
-
Recrystallize the crude product from hot aqueous 95% ethanol to obtain the enantiomerically pure stilbene diol.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
General Procedure: The determination of enantiomeric excess is typically performed by chiral High-Performance Liquid Chromatography (HPLC).[12][13]
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Common choices include polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®). The selection will depend on the specific structure of the diol.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve good separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the purified diol in the mobile phase or a compatible solvent.
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a suitable detector, typically a UV detector.
-
The two enantiomers should elute at different retention times.
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the peak areas of the two enantiomer peaks (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the following formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100
-
Troubleshooting HPLC Separations:
-
Poor Resolution: Adjust the mobile phase composition (e.g., change the percentage of the polar modifier), change the flow rate, or try a different chiral column.
-
Peak Tailing: This may be due to interactions with the stationary phase or the presence of impurities. Ensure the sample is fully dissolved and consider adding a small amount of an acidic or basic modifier to the mobile phase if your analyte is acidic or basic.
-
Irreproducible Retention Times: This can be caused by changes in mobile phase composition, temperature fluctuations, or column degradation. Ensure the mobile phase is well-mixed and the column temperature is controlled.[14]
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. alfachemic.com [alfachemic.com]
- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An efficient protocol for Sharpless-style racemic dihydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. Regression modeling of substrate effects on enantioselectivity in the Sharpless asymmetric dihydroxylation - American Chemical Society [acs.digitellinc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uma.es [uma.es]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Resolution of Racemic 2,3-Diaminobutane-1,4-diol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the chiral resolution of racemic 2,3-Diaminobutane-1,4-diol. The most common and cost-effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization. This guide focuses on the use of L-(+)-tartaric acid as the resolving agent.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for resolving 2,3-Diaminobutane-1,4-diol with a chiral acid?
A1: The resolution process is based on converting the pair of enantiomers (which have identical physical properties) into a pair of diastereomers (which have different physical properties). By reacting the racemic diamine (a mixture of (2R,3R) and (2S,3S) enantiomers) with an enantiomerically pure chiral acid like L-(+)-tartaric acid, two diastereomeric salts are formed: ((2R,3R)-diamine · L-tartrate) and ((2S,3S)-diamine · L-tartrate). These salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent.
Q2: Which chiral resolving agents are suitable for this diamine?
A2: Chiral acids are used for the resolution of racemic bases. L-(+)-tartaric acid is a common, effective, and economical choice for resolving chiral amines. Other potential options include derivatives like O,O'-dibenzoyl-L-tartaric acid (DBTA) or O,O'-di-p-toluoyl-L-tartaric acid (DPTTA), although these are more expensive.
Q3: How do I choose the right solvent for crystallization?
A3: The choice of solvent is critical and often requires empirical screening. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts. Alcohols such as methanol or ethanol, or aqueous mixtures, are common starting points for the crystallization of tartrate salts.
Q4: Is it necessary to protect the hydroxyl or amino groups before resolution?
A4: While direct resolution is often possible, protecting groups can be used. For instance, the amino groups could be protected (e.g., with benzyl groups) to prevent side reactions or to modify the solubility and crystalline nature of the diastereomeric salts, potentially improving the separation efficiency. The synthesis of related diols has employed benzyl protection for the hydroxyl groups.
Q5: How can I determine the enantiomeric purity of my final product?
A5: The enantiomeric purity, typically expressed as enantiomeric excess (ee%), can be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific optical rotation with a polarimeter and comparing it to the literature value for the pure enantiomer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No precipitate forms upon cooling. | 1. The diastereomeric salts are too soluble in the chosen solvent. 2. The solution is not sufficiently concentrated. 3. Insufficient cooling or cooling time. | 1. Try a less polar solvent or a solvent mixture. 2. Carefully evaporate some of the solvent to increase the concentration. 3. Cool the solution for a longer period or to a lower temperature (e.g., in an ice bath or refrigerator). Seeding with a small crystal, if available, can induce crystallization. |
| An oil precipitates instead of a crystalline solid. | 1. The melting point of the diastereomeric salt is below the crystallization temperature. 2. The solution is supersaturated. | 1. Try a different solvent system. 2. Dilute the solution slightly and allow it to cool more slowly to encourage crystal growth. |
| Low yield of the desired enantiomer. | 1. The solubility difference between the diastereomeric salts is small. 2. Co-precipitation of the more soluble diastereomer. | 1. Perform multiple recrystallizations of the isolated salt to improve purity, though this will reduce the overall yield. 2. Optimize the solvent, temperature, and concentration to maximize the precipitation of only the less-soluble salt. |
| The enantiomeric excess (ee%) of the resolved amine is low. | 1. Incomplete separation of the diastereomeric salts. 2. Racemization of the amine during the liberation step (e.g., under harsh basic conditions). | 1. Recrystallize the diastereomeric salt multiple times until the optical rotation is constant. 2. Use milder basic conditions (e.g., NaHCO₃ or K₂CO₃) and avoid excessive heat when liberating the free amine from its salt. |
| Difficulty recovering the free amine from the tartrate salt. | 1. Incorrect pH for the liberation step. 2. Inefficient extraction. | 1. Ensure the pH is sufficiently basic (typically >10) to fully deprotonate the amine. 2. Use a suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to ensure complete recovery. |
Principle of Diastereomeric Salt Resolution
The logical basis of the resolution is the conversion of a difficult-to-separate enantiomeric pair into an easier-to-separate diastereomeric pair.
Experimental Protocols
Note: The following is a generalized protocol for the resolution of a racemic diamine using L-(+)-tartaric acid. The specific quantities, solvents, and temperatures may require optimization for 2,3-Diaminobutane-1,4-diol.
1. Formation and Crystallization of the Diastereomeric Salt a. Dissolve one equivalent of racemic 2,3-Diaminobutane-1,4-diol in a minimal amount of a suitable solvent (e.g., methanol or a methanol/water mixture) with gentle heating. b. In a separate flask, dissolve one equivalent of L-(+)-tartaric acid in the same solvent, also with gentle heating. Note: The stoichiometry may need optimization; sometimes using 0.5 equivalents of a diacid per equivalent of a diamine can be effective. c. Add the tartaric acid solution to the diamine solution while stirring. d. Allow the mixture to cool slowly to room temperature. The less-soluble diastereomeric salt should begin to crystallize. e. To maximize crystal formation, cool the mixture further in an ice bath or refrigerate for several hours to overnight. f. Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of the cold solvent. This solid is the enriched diastereomeric salt. g. The filtrate (mother liquor) contains the more soluble diastereomeric salt.
2. Recrystallization for Purity Enhancement (Optional but Recommended) a. Dissolve the collected crystalline salt in a minimal amount of fresh, hot solvent. b. Allow the solution to cool slowly, as in step 1d, to recrystallize the salt. c. Filter and collect the purified crystals. This step can be repeated until the optical rotation of the salt reaches a constant value, indicating high diastereomeric purity.
3. Liberation of the Enantiomerically Enriched Amine a. Dissolve the purified diastereomeric salt in water. b. Add a base (e.g., 2M NaOH solution) dropwise until the solution is strongly basic (pH > 10). This neutralizes the tartaric acid and liberates the free diamine. c. Extract the aqueous solution multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). d. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2,3-Diaminobutane-1,4-diol.
4. Isolation of the Other Enantiomer a. The other enantiomer can be recovered from the mother liquor (from step 1g) by following the same liberation procedure (step 3). The resulting amine will be enriched in the opposite enantiomer.
Experimental Workflow Diagram
Representative Data
The following table presents typical, representative data for a diastereomeric salt resolution. Actual results for 2,3-Diaminobutane-1,
Technical Support Center: Strategies to Minimize Epimerization During Synthesis
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of epimerization during chemical synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in synthesis?
Epimerization is a chemical process where one stereocenter in a molecule with multiple stereocenters is inverted, converting an epimer into its diastereomeric counterpart.[1] This is a significant concern in the synthesis of chiral molecules, particularly in drug development, because different stereoisomers can have vastly different biological activities, pharmacological properties, and safety profiles.[2] Uncontrolled epimerization can lead to a mixture of diastereomers, which can be difficult to separate and may result in a final product with reduced efficacy or undesired side effects.
Q2: What are the common causes of epimerization?
Epimerization is often catalyzed by acids or bases and can also be induced by heat. The most common mechanism involves the deprotonation of an acidic proton at a stereocenter, leading to the formation of a planar enolate or a similar intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of epimers.[3][4]
Key factors that can induce epimerization include:
-
Strong bases or acids: These can readily abstract a proton from a stereocenter.[5]
-
Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for epimerization.[5]
-
Prolonged reaction times: Longer exposure to conditions that promote epimerization increases the likelihood of its occurrence.
-
Solvent effects: The polarity and protic nature of the solvent can influence the stability of the intermediates and the rate of epimerization.
-
Structural features of the molecule: The acidity of the proton at the stereocenter is influenced by neighboring functional groups. For example, hydrogens alpha to a carbonyl group are particularly susceptible to abstraction.[3][4][6][7]
Q3: Which types of reactions are particularly prone to epimerization?
Several common organic reactions carry a high risk of epimerization, especially when a stereocenter is located alpha to a carbonyl group. These include:
-
Aldol reactions: The basic or acidic conditions used to form enolates can lead to the loss of stereochemical integrity at the alpha-carbon.[3][8][9]
-
Peptide coupling reactions: The activation of the carboxylic acid group of an amino acid can make the alpha-proton more acidic and susceptible to abstraction by base, leading to racemization or epimerization.[1]
-
Reactions involving enolates: Any reaction that proceeds through an enolate intermediate, such as alkylations and acylations of carbonyl compounds, can be at risk of epimerization.[6]
-
Mitsunobu reaction: While known for its stereochemical inversion, side reactions or improper conditions can sometimes lead to loss of stereochemical purity.[10][11]
Troubleshooting Guides
Issue 1: Unexpected formation of diastereomers in a peptide coupling reaction.
Symptoms:
-
NMR or HPLC analysis of the crude product shows a mixture of diastereomers.
-
The biological activity of the synthesized peptide is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Choice of Coupling Reagent and Base | Certain combinations of coupling reagents and bases are more prone to causing epimerization. For example, using highly basic conditions can increase the rate of proton abstraction. |
| Solution: | |
| 1. Select a less basic amine: Sterically hindered bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred over less hindered bases. | |
| 2. Use an appropriate coupling additive: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress epimerization by forming an active ester that is less prone to racemization. | |
| 3. Consider carbodiimide-based coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive can be effective. | |
| Reaction Temperature | Elevated temperatures can accelerate the rate of epimerization. |
| Solution: | |
| 1. Perform the reaction at a lower temperature: Cooling the reaction to 0 °C or even lower can significantly reduce the extent of epimerization. | |
| Solvent Choice | The solvent can influence the reaction rate and the stability of intermediates. |
| Solution: | |
| 1. Use a non-polar solvent: In some cases, using a less polar solvent can help to minimize epimerization. | |
| Structure of the Amino Acid | Certain amino acids, such as cysteine and histidine, are particularly susceptible to epimerization.[12] |
| Solution: | |
| 1. Employ specific protecting group strategies: For sensitive amino acids, using appropriate side-chain protecting groups can help to reduce the acidity of the alpha-proton. | |
| 2. Use pre-formed active esters: Isolating the active ester before adding the amine component can sometimes reduce the exposure of the activated amino acid to basic conditions. |
Quantitative Data: Effect of Coupling Reagents and Bases on Epimerization
The following table summarizes the percentage of epimerization observed with different coupling reagents and bases in a model peptide synthesis.
| Coupling Reagent | Base | % Epimerization |
| HBTU | DIEA | 18% |
| HATU | DIEA | 13% |
| PyBop | DIEA | 12% |
| DCC/HOBt | NMM | Low |
Data is illustrative and can vary depending on the specific amino acids and reaction conditions.
Issue 2: Loss of stereochemistry at the alpha-carbon during an aldol reaction.
Symptoms:
-
The product is a racemic or diastereomeric mixture, even when using a chiral starting material.
-
Observed optical rotation is lower than the expected value for the pure stereoisomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of a Planar Enolate | The enolate intermediate is planar, and protonation can occur from either face, leading to racemization.[3] |
| Solution: | |
| 1. Use a chiral auxiliary: Covalently attaching a chiral auxiliary to the carbonyl compound can direct the approach of the electrophile from one face, leading to a single diastereomer.[13][14][15][16][17] | |
| 2. Employ a chiral catalyst: Asymmetric catalysis using a chiral Lewis acid or a chiral base can create a chiral environment around the enolate, favoring the formation of one stereoisomer. | |
| Thermodynamic vs. Kinetic Control | Under thermodynamic conditions (higher temperatures, longer reaction times, weaker bases), the more stable, but potentially undesired, diastereomer may be formed. |
| Solution: | |
| 1. Use kinetic conditions: Employing a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) allows for the rapid and irreversible formation of the less substituted (kinetic) enolate, which can then be trapped with an electrophile before equilibration occurs.[7] | |
| Reaction Temperature | Higher temperatures can facilitate the interconversion of diastereomers through retro-aldol and re-aldol reactions. |
| Solution: | |
| 1. Maintain a low reaction temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial. |
Experimental Protocols
Protocol 1: Minimizing Epimerization in a Peptide Coupling Reaction using DIC/Oxyma
This protocol describes a general procedure for coupling an Fmoc-protected amino acid to a resin-bound amine while minimizing epimerization.
Materials:
-
Fmoc-protected amino acid (1.5 equiv)
-
Resin-bound peptide with a free N-terminal amine (1.0 equiv)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.5 equiv)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF and wash the resin with DCM (3x) and DMF (3x).
-
In a separate flask, dissolve the Fmoc-protected amino acid and Oxyma in DMF.
-
Add DIC to the solution and pre-activate for 5-10 minutes at 0 °C.
-
Add the pre-activated solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and finally with methanol (2x).
-
Dry the resin under vacuum.
Protocol 2: Stereoselective Mitsunobu Reaction with Inversion of Configuration
This protocol provides a general method for the inversion of a secondary alcohol to an ester with minimal risk of epimerization at adjacent stereocenters.[10][11]
Materials:
-
Secondary alcohol (1.0 equiv)
-
Carboxylic acid (1.2 equiv)
-
Triphenylphosphine (PPh3) (1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol, carboxylic acid, and triphenylphosphine.
-
Dissolve the solids in anhydrous THF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of DEAD or DIAD in THF dropwise to the reaction mixture. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the inverted ester.
Visualizations
Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.
Caption: A troubleshooting workflow for addressing epimerization in synthesis.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 8. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 9. quora.com [quora.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. bachem.com [bachem.com]
- 13. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Chiral Diols in Asymmetric Synthesis: Evaluating (2S,3S)-2,3-Diaminobutane-1,4-diol
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral ligand is a critical step in achieving high enantioselectivity in asymmetric synthesis. This guide aims to provide a comparative overview of (2S,3S)-2,3-Diaminobutane-1,4-diol and other prominent chiral diols, supported by available experimental data and methodologies.
Commonly Utilized Chiral Diols
Prominent classes of chiral diols frequently employed in asymmetric synthesis include those derived from binaphthyl (e.g., BINOL), tartaric acid (e.g., TADDOL), and other C2-symmetric backbones. These diols have demonstrated high efficacy in a range of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.
-
1,1'-Bi-2-naphthol (BINOL): This axially chiral diol and its derivatives are renowned for their versatility and effectiveness in a wide array of catalytic asymmetric reactions. They are particularly successful in Lewis acid catalysis, facilitating reactions such as Diels-Alder cycloadditions, carbonyl-ene reactions, and asymmetric allylations.
-
α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL): Derived from tartaric acid, TADDOLs are highly effective in catalyzing various reactions, including nucleophilic additions to aldehydes and ketones, and Diels-Alder reactions. Their rigid, C2-symmetric structure allows for excellent stereocontrol.
-
Tartaric Acid Derivatives: Besides TADDOLs, other derivatives of tartaric acid are also widely used as chiral auxiliaries and catalysts due to their ready availability from the chiral pool.
This compound: A Structural Perspective
This compound possesses a C2-symmetric backbone with both hydroxyl and amino functionalities. This combination of coordinating groups offers the potential for unique catalytic activity, possibly through the formation of well-defined metal complexes or through cooperative hydrogen bonding interactions in organocatalysis. The presence of both amine and alcohol groups could allow for multi-point binding to substrates and reagents, potentially leading to high levels of stereochemical control.
Performance Data: A Literature Gap
A thorough review of scientific databases reveals a notable absence of published studies that directly compare the catalytic performance of this compound with established chiral diols like BINOL or TADDOL in benchmark asymmetric reactions. Consequently, quantitative data on reaction yields and enantiomeric excesses for reactions catalyzed by this compound, which would be necessary for a direct performance comparison, is not currently available.
Experimental Protocols
The lack of published applications of this compound as a primary chiral ligand in asymmetric catalysis means that detailed experimental protocols for its use in specific reactions are not established in the literature. Researchers interested in exploring the potential of this chiral diol would need to develop and optimize reaction conditions based on protocols for structurally related chiral amino alcohols and diols.
A general approach for evaluating a new chiral ligand, such as this compound, would involve screening its performance in a well-understood asymmetric reaction, for example, the asymmetric reduction of a prochiral ketone. A standard experimental workflow for such a screening is outlined below.
Illustrative Experimental Workflow: Asymmetric Ketone Reduction
This diagram illustrates a general workflow for the screening of a novel chiral ligand in the asymmetric reduction of a ketone.
Caption: A generalized workflow for evaluating the catalytic activity of a new chiral ligand in asymmetric ketone reduction.
Logical Relationship: Catalyst Formation and Stereochemical Outcome
The formation of a defined chiral catalyst is paramount for achieving high enantioselectivity. The interaction between the chiral ligand and the metal center dictates the three-dimensional structure of the catalyst, which in turn controls the facial selectivity of the reaction.
Caption: The logical flow from the chiral ligand to the stereochemical outcome of the product.
Conclusion and Future Outlook
While this compound presents an intriguing structural motif for a chiral ligand, the lack of comparative experimental data makes it difficult to position its performance relative to established chiral diols like BINOL and TADDOL. The scientific community would benefit from studies that systematically evaluate this and other novel chiral ligands in a range of benchmark asymmetric reactions. Such research would not only broaden the toolbox of synthetic chemists but also deepen our understanding of the structure-activity relationships that govern asymmetric catalysis. For researchers in drug development, the exploration of novel chiral ligands remains a promising avenue for the discovery of more efficient and selective synthetic routes to complex pharmaceutical targets.
analytical methods for determining the enantiomeric excess of (2S,3S)-2,3-Diaminobutane-1,4-diol products
A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of (2S,3S)-2,3-Diaminobutane-1,4-diol Products
For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric excess (ee) of chiral molecules like this compound is critical for ensuring product quality, efficacy, and safety. This guide provides a comparative overview of key analytical methods for this purpose, including Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
Data Presentation
The following table summarizes the key performance characteristics of the discussed analytical methods. The data presented is based on studies of structurally similar compounds, such as chiral diols and amino alcohols, and should be considered as a general reference for the analysis of this compound.
| Method | Principle | Derivatization Required | Throughput | Key Advantages | Potential Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Often not required for direct methods. | Medium | High resolution and accuracy; well-established technique. | Method development can be time-consuming; requires specialized chiral columns. |
| NMR Spectroscopy | Diastereomeric differentiation upon addition of a chiral derivatizing or solvating agent. | Yes (typically). | Low to Medium | Provides structural information; relatively fast for individual samples. | Lower sensitivity compared to chromatographic methods; may require derivatization. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | Can be direct or indirect. | High | High separation efficiency; low sample and reagent consumption. | Lower sample loading capacity; can be sensitive to matrix effects. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar chiral compounds and may require optimization for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving separation. A study has reported the development of a new chiral stationary phase based on (2S,3S)-O,O′-bis-(10-undecenoyl)-N,N′-bis-(3,5-dinitrobenzoyl)-2,3-diamino-1,4-butandiol itself, indicating its potential for self-separation or separation of structurally related compounds.
Representative Experimental Protocol:
-
Column: A chiral column with a stationary phase suitable for amino alcohols. Pirkle-type columns (e.g., (S,S)-Whelk-O 1) or polysaccharide-based columns are often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve the best resolution. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape for basic analytes.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-230 nm, especially if derivatized) or a Refractive Index (RI) detector if the analyte has no chromophore.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration.
-
Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can be used to determine enantiomeric excess. The formation of diastereomers leads to distinct signals in the NMR spectrum, allowing for quantification.
Representative Experimental Protocol using a Chiral Boron Agent:
This protocol is adapted from methods developed for chiral diols.
-
Derivatizing Agent: A chiral boric acid, for example, derived from (R,R)-N-phthalimide-1,2-diphenylethylamine and 2-formylphenyl-boronic acid.
-
Sample Preparation:
-
In an NMR tube, mix the this compound sample with a molar excess of the chiral derivatizing agent.
-
Add a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).
-
Allow the derivatization reaction to proceed to completion. This may be facilitated by gentle heating or sonication.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify the signals corresponding to the diastereomeric products. These are often well-resolved aromatic or methine protons.
-
-
Data Analysis:
-
Integrate the distinct signals for each diastereomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency for charged or chargeable molecules. For chiral separations of amino alcohols, cyclodextrins are commonly used as chiral selectors in the background electrolyte.
Representative Experimental Protocol:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or citrate buffer) at a low pH (e.g., 2.5-4.5) to ensure the amine groups are protonated.
-
Chiral Selector: A cyclodextrin derivative (e.g., 2-hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin) added to the BGE. The concentration of the chiral selector needs to be optimized.
-
Applied Voltage: Typically 15-30 kV.
-
Detection: UV detection at a low wavelength (e.g., < 210 nm).
-
Sample Introduction: Hydrodynamic or electrokinetic injection.
-
Analysis: The two enantiomers will migrate at different velocities, resulting in two separate peaks in the electropherogram. The enantiomeric excess is determined from the corrected peak areas.
Mandatory Visualization
The following diagrams illustrate the general workflows for determining enantiomeric excess using the described analytical methods.
Caption: General workflows for determining enantiomeric excess.
Caption: Logical flow for selecting an analytical method.
Comparative Catalytic Applications of (2S,3S)- vs (2R,3R)-2,3-Diaminobutane-1,4-diol: A Review of Available Literature
The fundamental principle underlying the use of such chiral molecules in catalysis is their ability to create a stereochemically defined environment around a reactive center. This chiral environment influences the trajectory of incoming reactants, favoring the formation of one enantiomer of the product over the other. The specific stereochemistry of the catalyst dictates which enantiomer is preferentially formed. Therefore, it is anticipated that (2S,3S)- and (2R,3R)-2,3-diaminobutane-1,4-diol, being enantiomers, would exhibit opposite enantioselectivity in a given asymmetric catalytic reaction. For instance, if a reaction catalyzed by a derivative of the (2S,3S)-isomer yields the (R)-product in excess, the corresponding catalyst derived from the (2R,3R)-isomer would be expected to produce an excess of the (S)-product under identical conditions.
General Principles of Catalysis with Chiral Diamines and Diols
Chiral 1,2-diamines and their derivatives are foundational in asymmetric catalysis, often employed as ligands for transition metals or as organocatalysts. Their utility stems from their ability to form stable chelate complexes with metal ions, thereby creating a rigid and predictable chiral pocket around the metal center. This is crucial for enforcing high levels of stereocontrol in reactions such as asymmetric hydrogenation, epoxidation, and carbon-carbon bond-forming reactions.
Similarly, chiral diols are versatile building blocks for the synthesis of a wide range of catalysts, including phosphine-phosphite ligands for hydrogenation and hydroformylation, and as precursors to chiral Lewis acids.
Hypothetical Catalytic Application: Asymmetric Transfer Hydrogenation
To illustrate the expected comparative behavior, one could consider their application as ligands in the asymmetric transfer hydrogenation of a prochiral ketone.
Experimental Workflow (Hypothetical)
The logical workflow for a comparative study would involve several key steps, as outlined in the diagram below. This would begin with the synthesis of the chiral ligands from the respective diaminodiol stereoisomers, followed by the formation of the active metal complexes. These catalysts would then be used in the asymmetric reduction of a model ketone, with the final analysis focusing on the yield and enantiomeric excess of the resulting chiral alcohol.
Caption: Hypothetical workflow for a comparative catalytic study.
Expected Outcomes and Data Presentation
In such a hypothetical study, the key quantitative data would be the reaction yield and the enantiomeric excess (ee) of the product. The enantiomeric excess is a measure of the stereoselectivity of the reaction and is defined as the absolute difference between the mole fractions of the two enantiomers.
Table 1: Hypothetical Comparative Data for Asymmetric Transfer Hydrogenation
| Catalyst Precursor | Ligand Stereochemistry | Product Enantiomer | Yield (%) | Enantiomeric Excess (%) |
| This compound | (S,S) | (R)-Alcohol | 95 | 98 |
| (2R,3R)-2,3-Diaminobutane-1,4-diol | (R,R) | (S)-Alcohol | 94 | 97 |
Proposed Catalytic Cycle
The catalytic cycle for a transition metal-catalyzed transfer hydrogenation typically involves the coordination of the ketone to the chiral catalyst, followed by the transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the carbonyl carbon. The resulting chiral alcohol then dissociates from the catalyst, regenerating it for the next cycle. The chirality of the ligand ensures that one face of the ketone is preferentially shielded, leading to the selective formation of one enantiomer of the alcohol.
Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation.
Conclusion
While direct experimental data comparing the catalytic performance of (2S,3S)- and (2R,3R)-2,3-diaminobutane-1,4-diol is not currently available in the surveyed literature, the principles of asymmetric catalysis strongly suggest that they would serve as effective, enantiocomplementary catalyst precursors. Future research in this area would be valuable to fully characterize their catalytic potential and expand the toolbox of chiral ligands available to synthetic chemists. Researchers and drug development professionals are encouraged to consider these readily accessible chiral building blocks for the development of novel catalytic systems. The lack of specific data highlights a potential area for future investigation.
Performance Benchmarks for Catalysts Structurally Related to (2S,3S)-2,3-Diaminobutane-1,4-diol Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the performance of catalysts derived from C2-symmetric vicinal diamines, a class of compounds structurally similar to derivatives of (2S,3S)-2,3-Diaminobutane-1,4-diol. Due to a lack of specific experimental data for catalysts derived directly from this compound in the public domain, this guide focuses on analogous catalyst systems to provide relevant performance benchmarks. The data presented herein is intended to serve as a valuable reference for the design and evaluation of new catalytic systems.
The comparisons are drawn from peer-reviewed studies on asymmetric reactions where chiral vicinal diamines have demonstrated significant efficacy. We will explore their performance in key transformations such as the Asymmetric Michael Addition and Asymmetric Transfer Hydrogenation, juxtaposed with established alternative catalysts.
Asymmetric Michael Addition: A Comparative Analysis
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral vicinal diamine derivatives have been effectively employed as organocatalysts in this transformation. Below is a comparison of a representative C2-symmetric diamine catalyst with a well-established alternative.
Table 1: Performance Comparison in the Asymmetric Michael Addition of Nitromethane to Chalcone
| Catalyst | Substrate | Enantiomeric Excess (ee%) | Yield (%) | Catalyst Loading (mol%) | Reference |
| (1R,2R)-Cyclohexane-1,2-diamine derivative | Chalcone | 93 | 95 | 10 | [1] |
| Thiourea Catalyst (e.g., Takemoto's catalyst) | Chalcone | 99 | 95 | 1-5 | N/A |
Experimental Protocol: Asymmetric Michael Addition with a C2-Symmetric Diamine Catalyst
A representative protocol for the asymmetric Michael addition of nitromethane to chalcone catalyzed by a (1R,2R)-cyclohexane-1,2-diamine derivative is as follows[1]:
-
To a solution of chalcone (0.1 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) is added the chiral diamine catalyst (10 mol%).
-
Nitromethane (0.5 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature for a specified period (e.g., 24-48 hours) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Diagram 1: General Workflow for Asymmetric Michael Addition
References
literature review of applications of C2-symmetric chiral diols.
A Comprehensive Guide to the Applications of C2-Symmetric Chiral Diols in Asymmetric Synthesis
C2-symmetric chiral diols are a cornerstone of modern asymmetric catalysis, enabling the stereocontrolled synthesis of complex molecules with remarkable efficiency and precision. Their unique structural features, characterized by a C2 rotational axis of symmetry, create a well-defined and predictable chiral environment that effectively biases the stereochemical outcome of a wide range of chemical transformations. This guide provides a comparative overview of the most prominent C2-symmetric chiral diols—BINOL, TADDOL, and VANOL/VAPOL—highlighting their applications in key asymmetric reactions, supported by quantitative data and detailed experimental protocols. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools in their synthetic endeavors.
Core C2-Symmetric Chiral Diols: A Comparative Overview
The efficacy of a C2-symmetric chiral diol in a given asymmetric transformation is highly dependent on its structural and electronic properties. The following sections delve into the specific applications of three major classes of these diols, presenting their performance in various catalytic reactions.
BINOL and its Derivatives
1,1'-Bi-2-naphthol (BINOL) is arguably the most widely recognized and utilized C2-symmetric chiral diol.[1] Its axial chirality, arising from restricted rotation around the C-C bond connecting the two naphthalene rings, has proven to be exceptionally effective in inducing high levels of enantioselectivity.[1][2] Modifications to the BINOL scaffold, such as at the 3,3'-positions, have further expanded its utility by allowing for the fine-tuning of steric and electronic properties.[3][4]
Applications in Asymmetric Catalysis:
-
Diels-Alder Reaction: BINOL-derived Lewis acids are highly effective catalysts for enantioselective Diels-Alder reactions, a powerful tool for the construction of six-membered rings.
-
Aldol Reaction: Asymmetric aldol reactions, crucial for forming carbon-carbon bonds and creating new stereocenters, are efficiently catalyzed by BINOL-metal complexes.[5][6]
-
Ene Reaction: The catalytic asymmetric ene reaction, particularly the carbonyl-ene reaction, provides a direct route to chiral homoallylic alcohols.
Table 1: Performance of BINOL Derivatives in Asymmetric Catalysis
| Reaction Type | Catalyst/Reagents | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| Diels-Alder | (R)-BINOL-TiCl₂ | Cyclopentadiene | Methacrolein | 95 | 94 (exo) | >99:1 | [7] |
| Aldol | (S)-BINOL-La-Li complex | Acetophenone | Benzaldehyde | 85 | 92 | - | [8] |
| Ene Reaction | (R)-BINOL-AlEt | 3-Methylcitronellal | - | 90 | 90 | 99:1 (trans:cis) | [5][9] |
TADDOL and its Derivatives
α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are another class of "privileged" chiral ligands derived from tartaric acid.[10][11] Their C2-symmetric backbone, featuring two diarylhydroxymethyl groups, creates a well-defined chiral pocket that has been exploited in a multitude of asymmetric transformations.[12]
Applications in Asymmetric Catalysis:
-
Nucleophilic Additions to Aldehydes: TADDOL-titanium complexes are particularly effective in mediating the enantioselective addition of various nucleophiles, such as organozinc and organoaluminum reagents, to aldehydes.[12]
-
Diels-Alder Reaction: TADDOLs have been successfully employed as chiral catalysts to control the stereochemical outcome of Diels-Alder cycloadditions.[13]
-
Phase-Transfer Catalysis: Chiral ammonium salts derived from TADDOLs have shown promise as effective phase-transfer catalysts for asymmetric alkylations.[14][15]
Table 2: Performance of TADDOL Derivatives in Asymmetric Catalysis
| Reaction Type | Catalyst/Reagents | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | dr | Reference |
| Nucleophilic Addition | TADDOL-Ti(OiPr)₂ | Benzaldehyde | Diethylzinc | 98 | >99 | - | [16] |
| Diels-Alder | TADDOL (20 mol%) | Aminosiloxydiene | Methacrolein | 92 | 91 | - | [13][17] |
| α-Alkylation | TADDOL-derived ammonium salt | Glycine Schiff base | Benzyl bromide | 95 | 93 | - | [14][15] |
VANOL and VAPOL
Vaulted biaryl ligands, such as VANOL (vaulted binaphthol) and VAPOL (vaulted biphenanthrol), represent a structural evolution of the BINOL scaffold.[18] Their "vaulted" architecture creates a deeper and more sterically demanding chiral pocket, which can lead to enhanced enantioselectivity in certain reactions compared to their BINOL counterparts.[7][18]
Applications in Asymmetric Catalysis:
-
Aziridination: VANOL and VAPOL-boron complexes are highly effective catalysts for the asymmetric aziridination of imines, providing a direct route to chiral aziridines.[1][4][11][18][19][20]
-
Diels-Alder Reaction: The vaulted structure of VAPOL has been shown to be superior to BINOL in certain asymmetric Diels-Alder reactions, leading to higher enantiomeric excesses.[7]
Table 3: Performance of VANOL and VAPOL in Asymmetric Catalysis
| Reaction Type | Catalyst/Reagents | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | dr (cis:trans) | Reference |
| Aziridination | (S)-VAPOL-B(OPh)₃ | N-Benzhydrylbenzaldimine | Ethyl diazoacetate | 91 | 98 | >50:1 | [19] |
| Aziridination | (S)-VANOL-B(OPh)₃ | N-Benzhydrylbenzaldimine | Ethyl diazoacetate | 91 | 98 | >50:1 | [20] |
| Diels-Alder | (R)-VAPOL-Et₂AlCl | Cyclopentadiene | Acrolein | 88 | 94 (exo) | 98:2 | [7] |
Experimental Protocols for Key Reactions
Detailed experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for key asymmetric transformations.
Protocol 1: Asymmetric Diels-Alder Reaction with a TADDOL Catalyst[17]
Reaction: Cycloaddition of an aminosiloxydiene with methacrolein.
Procedure:
-
To a solution of α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) (66.7 mg, 0.1 mmol) and methacrolein (41.5 μl, 0.5 mmol) in toluene (0.75 ml) cooled to –80°C, add aminosiloxydiene (260 μl, 1.00 mmol).
-
Stir the reaction mixture for 48 hours at -80°C.
-
Treat the mixture with LiAlH₄ (1.0 M in Et₂O, 2.00 ml, 2.00 mmol) at –80°C.
-
Stir the mixture for 0.5 hours at –80°C and then for 1.5 hours at room temperature.
-
After cooling to 0°C, quench the excess LiAlH₄ with water (0.5 ml).
-
Remove the solids by filtration and purify the product by silica gel chromatography.
Protocol 2: Asymmetric Aziridination with a VANOL Catalyst[20]
Reaction: Aziridination of an N-benzhydrylimine with ethyl diazoacetate.
Procedure:
-
Flame-dry a 100-mL Schlenk flask fitted with a magnetic stir bar under high vacuum and cool under a positive pressure of argon.
-
Add (S)-VANOL (44 mg, 0.10 mmol, 0.005 equiv) and triphenyl borate (116 mg, 0.400 mmol, 0.02 equiv) to the flask under a positive pressure of argon.
-
Add toluene (20 mL) via syringe and heat the mixture to 55 °C for 1 hour.
-
Remove the solvent under reduced pressure (0.10 mmHg) while maintaining the temperature at 55 °C for 30 minutes to yield the catalyst as a white solid.
-
Dissolve the catalyst in toluene (10 mL) and add the N-benzhydrylimine (20 mmol, 1.0 equiv).
-
Cool the solution to 0 °C and add ethyl diazoacetate (2.51 g, 22 mmol, 1.1 equiv) dropwise over 1 hour.
-
Stir the reaction at 0 °C for 24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the product by column chromatography.
Visualization of Key Concepts
The following diagrams, generated using the DOT language, illustrate important logical relationships and workflows in the application of C2-symmetric chiral diols.
References
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Diol synthesis by addition and hydration [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 8. mdpi.com [mdpi.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Stereoselective synthesis of 1,2-diols by the cycloadditive strategy: total synthesis of (±)-exo-brevicomin and (±)-and (–)-pestalotin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [ouci.dntb.gov.ua]
- 15. Catalytic asymmetric synthesis of cannabinoids and menthol from neral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (-)-反-α,α'-(2,2-二甲基-1,3-二氧戊环-4,5-二基)双(二苯甲醇) [sigmaaldrich.com]
- 17. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Computational Modeling of (2S,3S)-2,3-Diaminobutane-1,4-diol Metal Complexes and a Review of Analogous Chiral Diamine Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of computational methods for modeling metal complexes of the chiral ligand (2S,3S)-2,3-Diaminobutane-1,4-diol. Due to the limited availability of specific experimental and computational data for this particular ligand, this document extends its scope to include a comprehensive review of structurally analogous chiral vicinal diamine metal complexes. By examining the computational and experimental data for these related systems, we offer insights into best practices for modeling, data interpretation, and the predictive power of current computational techniques. This guide is intended to serve as a valuable resource for researchers in coordination chemistry, computational modeling, and drug development.
Introduction
Chiral vicinal diamines are crucial building blocks in the design of asymmetric catalysts and therapeutic agents.[1] The specific stereochemistry of these ligands plays a pivotal role in controlling the geometry and reactivity of the resulting metal complexes. This compound, with its C2-symmetry and additional hydroxyl donor groups, presents a compelling scaffold for the formation of stable and stereochemically defined metal chelates.
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structures, properties, and reactivities of transition metal complexes.[2][3] These methods can provide valuable insights that complement experimental data, aiding in the rational design of new complexes with desired functionalities. However, the accuracy of computational predictions is highly dependent on the chosen methodology and requires careful validation against experimental benchmarks.
This guide aims to:
-
Provide an overview of the common computational methods used for modeling chiral diamine metal complexes.
-
Present a comparative analysis of computational and experimental data for metal complexes of ligands structurally similar to this compound.
-
Offer detailed experimental protocols for the characterization of these complexes.
-
Illustrate key concepts and workflows using Graphviz diagrams.
Note: A thorough search of the existing literature did not yield specific experimental or computational studies on metal complexes of this compound. Therefore, the data presented herein is based on closely related chiral diamine ligands to provide a relevant and informative comparison.
Computational Methodologies for Modeling Chiral Diamine Metal Complexes
The accurate computational modeling of transition metal complexes is a challenging task due to the complex electronic structures of the metal centers. A variety of methods are available, each with its own strengths and limitations.
Density Functional Theory (DFT)
DFT is the most widely used method for studying transition metal complexes due to its favorable balance of accuracy and computational cost. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.
-
Functionals: Hybrid functionals, such as B3LYP, are commonly employed for geometry optimizations and electronic structure calculations of metal complexes.[4]
-
Basis Sets: A combination of basis sets is often used, with effective core potentials (ECPs) like LANL2DZ for the metal atom and Pople-style basis sets (e.g., 6-31G(d)) or correlation-consistent basis sets for the ligand atoms.[4]
Molecular Mechanics (MM)
MM methods are faster than DFT and can be used for conformational searches and modeling of large systems. However, they rely on pre-parameterized force fields, which may not be available or accurate for all metal centers and ligand environments.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM)
QM/MM methods offer a compromise by treating the core of the metal complex with a high-level QM method (like DFT) and the surrounding environment with a faster MM method. This approach is particularly useful for modeling complexes in solution or embedded in a protein.
Comparative Analysis of Computational and Experimental Data
To assess the performance of computational models, it is essential to compare calculated properties with experimental data. In the absence of data for this compound complexes, we present a comparison for complexes of the structurally related ligand, trans-1,2-diaminocyclohexane (dach).
Geometric Parameters
The comparison of calculated and experimentally determined bond lengths and angles is a primary validation for computational models. X-ray crystallography provides the most accurate experimental data for solid-state structures.
Table 1: Comparison of Experimental (X-ray) and Calculated (DFT) Bond Lengths (Å) for a Representative Cu(II)-dach Complex.
| Bond | Experimental (X-ray) | Calculated (DFT/B3LYP) | Difference (%) |
| Cu-N1 | 2.015 | 2.030 | 0.74 |
| Cu-N2 | 2.018 | 2.033 | 0.74 |
| N1-C1 | 1.485 | 1.495 | 0.67 |
| C1-C2 | 1.520 | 1.535 | 0.99 |
Note: The data in this table is illustrative and based on typical values found in the literature for similar complexes. Specific experimental and computational details will vary between studies.
As shown in Table 1, DFT calculations with appropriate functionals and basis sets can reproduce experimental bond lengths with a high degree of accuracy, typically within a few percent.[5][6]
Spectroscopic Properties
Computational methods can also predict various spectroscopic properties, which can be compared with experimental data from techniques like NMR and UV-Vis spectroscopy.
Table 2: Comparison of Experimental and Calculated NMR Chemical Shifts (ppm) for a Diamagnetic Ni(II)-dach Complex.
| Nucleus | Experimental (¹H NMR) | Calculated (GIAO-DFT) | Difference (ppm) |
| N-H | 5.80 | 5.95 | 0.15 |
| C-H (α) | 2.65 | 2.75 | 0.10 |
Note: The data in this table is illustrative and based on typical values found in the literature for similar complexes. The accuracy of NMR chemical shift calculations can be highly sensitive to the chosen method and the treatment of solvent effects.[7][8]
Thermodynamic Properties: Stability Constants
The stability of a metal complex in solution is quantified by its stability constant (log K). These values can be determined experimentally through techniques like potentiometric titration and can also be estimated computationally.
Table 3: Comparison of Experimental and Calculated Stability Constants (log K) for a Zn(II)-diamine Complex.
| Ligand | Experimental (Potentiometry) | Calculated (DFT with solvation model) | Difference |
| Substituted Ethylenediamine | 6.0 | 6.5 | 0.5 |
Note: The data in this table is illustrative. Calculating absolute stability constants is computationally demanding and requires accurate treatment of solvation energies.[9]
Experimental Protocols
Detailed and accurate experimental data are crucial for validating computational models. Below are summaries of key experimental protocols.
Single-Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of a molecule in the solid state.[10][11]
Protocol Summary:
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the metal complex.
-
Mounting: A suitable crystal is mounted on a goniometer head. For air-sensitive samples, this is done under an inert atmosphere.[12]
-
Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is recorded as the crystal is rotated.[10]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure and dynamics of molecules in solution. For metal complexes, the choice of technique depends on whether the complex is diamagnetic or paramagnetic.[13][14]
Protocol for Diamagnetic Complexes:
-
Sample Preparation: A solution of the complex is prepared in a suitable deuterated solvent.
-
Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired.
-
Spectral Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY) are used to elucidate the solution-state structure.
Potentiometric Titration for Stability Constant Determination
This method is used to determine the stability constants of metal complexes in solution by measuring the pH of a solution as a titrant is added.[15][16]
Protocol Summary:
-
Solution Preparation: Solutions of the ligand, metal salt, a strong acid, and a strong base of known concentrations are prepared.
-
Titration: The ligand solution, with and without the metal ion, is titrated with the strong base. The pH is monitored throughout the titration.
-
Data Analysis: The titration curves are analyzed to determine the protonation constants of the ligand and the stability constants of the metal complexes.[17]
Mandatory Visualizations
Logical Workflow for Computational Modeling
Caption: A logical workflow for the computational modeling of metal complexes.
Experimental Characterization Pathway
Caption: An experimental pathway for the characterization of metal complexes.
Conclusion
The computational modeling of metal complexes, particularly those with chiral ligands like this compound, offers a powerful avenue for understanding their structure, properties, and reactivity. While direct computational and experimental data for the title ligand's complexes are currently limited, this guide provides a framework for such investigations by drawing parallels with structurally similar chiral diamine systems. The comparative analysis of computational and experimental data for these analogous complexes demonstrates that modern DFT methods can provide reliable predictions of geometric, spectroscopic, and thermodynamic properties.
For future research, it is recommended that computational studies on this compound metal complexes be closely integrated with experimental characterization to validate the theoretical models. The experimental protocols outlined in this guide provide a starting point for such investigations. The continued development of computational methodologies, coupled with the generation of high-quality experimental data, will undoubtedly accelerate the discovery and design of novel chiral metal complexes for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational Discovery of Transition-metal Complexes: From High-throughput Screening to Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. sites.unimi.it [sites.unimi.it]
- 12. ncl.ac.uk [ncl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. epublications.marquette.edu [epublications.marquette.edu]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. publications.iupac.org [publications.iupac.org]
A Comparative Guide to the Cost-Benefit Analysis of (2S,3S)-2,3-Diaminobutane-1,4-diol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of a chiral ligand or auxiliary is paramount to achieving high enantioselectivity and overall process efficiency. (2S,3S)-2,3-Diaminobutane-1,4-diol is a C2-symmetric chiral building block with potential applications as a ligand in asymmetric catalysis. This guide provides a cost-benefit analysis of this diamine diol in the context of a widely studied and industrially relevant reaction: the asymmetric transfer hydrogenation of acetophenone. Its performance and cost are compared with two established alternatives: (1S,2S)-(-)-1,2-diphenylethane-1,2-diamine (DPEN), a chiral diamine, and (R,R)-(+)-Hydrobenzoin, a chiral diol.
Performance and Cost Comparison
The following table summarizes the key performance indicators and estimated costs for this compound and its alternatives in the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol.
| Ligand | Molecular Weight ( g/mol ) | Typical Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Estimated Cost (USD/g) | Cost per 1 mmol |
| This compound | 120.15 | 1-2 (estimated) | 12-24 (estimated) | >95 (estimated) | >90 (estimated) | Not readily available; estimated high | >$100 (estimated) |
| (1S,2S)-(-)-1,2-Diphenylethane-1,2-diamine | 212.29 | 0.5-1 | 2-8 | ~98 | >99 | ~$30 - $130 | ~$6.37 - $27.59 |
| (R,R)-(+)-Hydrobenzoin | 214.26 | 1-5 | 12-48 | ~95 | ~90 | ~$15 - $50 | ~$3.21 - $10.71 |
Analysis and Recommendations
From the comparative data, it is evident that (1S,2S)-(-)-1,2-diphenylethane-1,2-diamine (DPEN) offers a superior balance of performance and cost for the asymmetric transfer hydrogenation of acetophenone. It provides excellent enantioselectivity and high yields in significantly shorter reaction times compared to the other ligands. While its upfront cost per gram may be higher than hydrobenzoin, its lower required catalyst loading can make it more cost-effective on a per-reaction basis.
(R,R)-(+)-Hydrobenzoin presents a more budget-friendly option, though this comes at the cost of longer reaction times and slightly lower enantioselectivity. It can be a suitable choice for initial screening studies or when cost is the primary constraint.
This compound , while structurally interesting, faces significant hurdles for practical application in this context. Its primary drawback is the lack of readily available commercial sources, which translates to a presumed high cost and uncertain availability. Although its performance is estimated to be good, the well-established and more accessible alternatives currently present a more compelling case for researchers and drug development professionals. Further research and development in the synthesis of this compound to improve its accessibility and reduce its cost would be necessary for it to become a competitive option.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of the chiral ligands and a general procedure for the asymmetric transfer hydrogenation of acetophenone.
Synthesis of this compound
While a direct, optimized protocol for the synthesis of this compound is not widely published, a plausible route can be adapted from the synthesis of its diastereomers, starting from commercially available diethyl L-tartrate.
Step 1: Synthesis of (2S,3S)-1,4-diazido-2,3-butanediol
-
(2S,3S)-(-)-Diethyl tartrate is converted to the corresponding dimesylate.
-
The dimesylate is then reacted with sodium azide in a suitable solvent like DMF to yield (2S,3S)-1,4-diazido-2,3-butanediol via an SN2 reaction.
Step 2: Reduction to this compound
-
The diazide is reduced to the diamine using a standard reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (e.g., H₂/Pd-C).
Asymmetric Transfer Hydrogenation of Acetophenone
This general protocol can be adapted for use with the different chiral ligands.
Materials:
-
Ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral ligand (this compound, (1S,2S)-DPEN, or (R,R)-Hydrobenzoin)
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2 mixture) or isopropanol as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, the Ruthenium(II) precursor and the chiral ligand are dissolved in the anhydrous solvent in a Schlenk flask. The mixture is typically stirred at room temperature for a period to allow for the formation of the active catalyst complex.
-
Acetophenone is then added to the flask.
-
The hydrogen source (formic acid/triethylamine azeotrope or isopropanol) is added to initiate the reaction.
-
The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux, depending on the catalyst system) for the time specified in the data table.
-
Reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched (e.g., with water or a saturated solution of NaHCO₃).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral (R)-1-phenylethanol.
-
The yield is determined, and the enantiomeric excess is measured by chiral HPLC or GC.
Visualizing the Asymmetric Synthesis Workflow
The following diagram illustrates the general workflow for the asymmetric transfer hydrogenation of a ketone, a key process in modern synthetic chemistry.
Caption: General workflow for asymmetric transfer hydrogenation.
A Comparative Guide to the Reproducibility of Catalytic Reactions Utilizing (2S,3S)-2,3-Diaminobutane-1,4-diol and Alternative Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of (2S,3S)-2,3-Diaminobutane-1,4-diol and other chiral diamine ligands in asymmetric synthesis. Due to a lack of specific published data on the direct use of this compound in well-documented, reproducible catalytic reactions, this guide will focus on the asymmetric transfer hydrogenation of acetophenone as a benchmark reaction. We will present a detailed experimental protocol for a reaction utilizing a well-established chiral diamine ligand, N-tosyl-1,2-diphenylethylene-1,2-diamine (TsDPEN), and compare its performance with other relevant chiral diamines. This will serve as a valuable reference for researchers interested in the application of C2-symmetric chiral diamines in asymmetric catalysis.
Data Presentation: Asymmetric Transfer Hydrogenation of Acetophenone
The following table summarizes the performance of various chiral diamine ligands in the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol. This reaction is a widely accepted standard for evaluating the efficacy of chiral catalysts.
| Chiral Ligand | Catalyst System | Substrate/Catalyst Ratio | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| (R,R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | 100:1 | >99 | 98 (R) | [1] |
| (1S,2S)-DPEN | Ru Nanoparticles / (1S,2S)-DPEN | 100:1 | 100 | 79.1 (S) | [2] |
| Polymeric Diamine | Iridium-Polydiamine | 2000:1 | >99 | 99 (S) | [3][4] |
| (S,S)-Ph2PCH2CH=N-CH(Ph)CH(Ph)-N=CHCH2PPh2 | Iron(II) Complex | Not specified | High | High | [5] |
Experimental Protocols
Below is a detailed experimental protocol for the asymmetric transfer hydrogenation of acetophenone using a Noyori-type catalyst with a chiral diamine ligand. This protocol is representative of the general procedures used in the field and can be adapted for the screening of new chiral ligands.
Synthesis of the Ruthenium Catalyst Precursor: [RuCl(p-cymene)((R,R)-TsDPEN)]
A well-established procedure for the synthesis of Noyori-type catalysts involves the reaction of the chiral diamine ligand with a suitable ruthenium precursor.[1]
Asymmetric Transfer Hydrogenation of Acetophenone
The following is a general procedure for the asymmetric transfer hydrogenation of acetophenone using a pre-formed ruthenium catalyst.[6]
Materials:
-
[RuCl(p-cymene)((R,R)-TsDPEN)] (or other chiral diamine complex)
-
Acetophenone
-
Isopropanol (IPA)
-
Potassium tert-butoxide (t-BuOK)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A reaction vessel is charged with the ruthenium catalyst precursor (0.01 mmol).
-
The vessel is purged with an inert gas.
-
Isopropanol (20 mL) and acetophenone (1 mmol) are added to the vessel.
-
A solution of potassium tert-butoxide in isopropanol (1.25 mM) is added to initiate the reaction.
-
The reaction mixture is stirred at room temperature under a positive pressure of hydrogen (or allowed to proceed as a transfer hydrogenation without external H2).
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC or HPLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified.
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.
Mandatory Visualization
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Caption: Simplified catalytic cycle for transfer hydrogenation.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. par.nsf.gov [par.nsf.gov]
- 3. armchemfront.com [armchemfront.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Insights into Reactions Catalyzed by (2S,3S)-2,3-Diaminobutane-1,4-diol Complexes: A Comparative Guide
Despite a comprehensive search of available scientific literature, detailed mechanistic studies, quantitative performance data, and specific experimental protocols for reactions catalyzed by complexes of (2S,3S)-2,3-Diaminobutane-1,4-diol remain elusive. This guide, therefore, aims to provide a comparative framework by examining well-documented analogous chiral diol and diamine ligand systems, offering insights into potential catalytic behavior and mechanistic pathways that could be relevant for the target complexes.
While direct experimental data for this compound complexes is not presently available in the reviewed literature, the principles of asymmetric catalysis established for structurally related ligands can serve as a valuable predictive tool for researchers, scientists, and drug development professionals. This guide will focus on common applications of chiral vicinal diamino and diol ligands in asymmetric synthesis, presenting comparative data from these systems to infer potential applications and mechanistic features of this compound complexes.
I. Potential Catalytic Applications: A Comparative Overview
Chiral 1,2-diamines and 1,2-diols are privileged ligand scaffolds in a wide array of asymmetric transformations. By analogy, complexes of this compound are anticipated to be effective in similar reactions. Below, we present a comparative summary of the performance of well-established chiral ligands in key catalytic reactions.
Table 1: Performance of Analogous Chiral Ligands in Asymmetric Catalysis
| Reaction Type | Metal Center | Well-Established Ligand | Substrate | Product Yield (%) | Enantiomeric Excess (ee%) |
| Asymmetric Transfer Hydrogenation | Ru(II) | (1S,2S)-DPEN | Acetophenone | >95 | >99 |
| Asymmetric Hydrogenation | Rh(I) | (R,R)-Me-DuPhos | Methyl acetamidoacrylate | >99 | >99 |
| Asymmetric Epoxidation | Ti(IV) | (+)-DET | Geraniol | ~80 | >90 |
| Asymmetric Dihydroxylation | Os(VIII) | (DHQ)₂PHAL | Styrene | >95 | >99 |
(1S,2S)-DPEN: (1S,2S)-1,2-Diphenylethane-1,2-diamine (R,R)-Me-DuPhos: (+)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene (+)-DET: (+)-Diethyl tartrate (DHQ)₂PHAL: Hydroquinine 1,4-phthalazinediyl diether
II. Postulated Mechanistic Pathways
The mechanism of action for a this compound metal complex would likely mirror that of its well-studied counterparts. The bifunctional nature of the ligand, possessing both amino and hydroxyl groups, offers multiple coordination modes and opportunities for hydrogen bonding interactions, which are crucial for stereochemical control.
Asymmetric Transfer Hydrogenation (ATH)
In ruthenium-catalyzed ATH of ketones, the proposed mechanism often involves a metal-ligand bifunctional catalysis. The amine groups of the ligand and the metal center work in concert to facilitate the transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone.
Below is a generalized workflow for a proposed Ru-catalyzed ATH reaction:
Caption: Proposed workflow for asymmetric transfer hydrogenation.
A plausible catalytic cycle for this transformation is depicted below. The chirality of the diaminodiol ligand would create a chiral environment around the metal center, directing the hydride transfer to one face of the prochiral ketone, thus leading to the formation of one enantiomer of the alcohol in excess.
Caption: Generalized catalytic cycle for Ru-catalyzed ATH.
III. Experimental Protocols for Analogous Systems
While a specific protocol for this compound complexes is unavailable, the following represents a typical experimental procedure for the synthesis of a chiral Ru(II)-diamine catalyst and its use in asymmetric transfer hydrogenation.
A. Synthesis of a Representative Ru(II)-(1S,2S)-DPEN Catalyst
-
Materials: [Ru(p-cymene)Cl₂]₂ (1 equivalent), (1S,2S)-1,2-diphenylethane-1,2-diamine (2 equivalents), anhydrous dichloromethane (DCM), triethylamine (2.2 equivalents).
-
Procedure: To a solution of [Ru(p-cymene)Cl₂]₂ in anhydrous DCM, (1S,2S)-DPEN is added. The mixture is stirred at room temperature under an inert atmosphere for 1 hour. Triethylamine is then added, and the reaction is stirred for an additional 2 hours. The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether and dried under vacuum to yield the catalyst.
B. General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
-
Materials: Ru(II)-(1S,2S)-DPEN catalyst (1 mol%), acetophenone (1 mmol), formic acid/triethylamine azeotrope (5:2 mixture, 2 mL).
-
Procedure: The Ru(II)-(1S,2S)-DPEN catalyst and acetophenone are dissolved in the formic acid/triethylamine mixture. The reaction is stirred at room temperature for 24 hours. The reaction mixture is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC analysis.
IV. Conclusion and Future Outlook
The exploration of this compound as a chiral ligand in asymmetric catalysis presents a promising avenue for research. Based on the established success of analogous 1,2-diamine and 1,2-diol ligands, it is reasonable to hypothesize that its metal complexes could exhibit high efficiency and stereoselectivity in a variety of transformations.
Future experimental work is necessary to synthesize and characterize metal complexes of this compound and to evaluate their catalytic performance. Mechanistic studies, including kinetic analysis and computational modeling, will be crucial to elucidate the specific pathways of stereocontrol and to optimize reaction conditions. Such investigations will undoubtedly contribute to the broader field of asymmetric catalysis and may lead to the development of novel and highly effective catalytic systems for the synthesis of chiral molecules.
Safety Operating Guide
Navigating the Disposal of (2S,3S)-2,3-Diaminobutane-1,4-diol: A Comprehensive Guide for Laboratory Professionals
Hazard Profile and Safety Precautions
Based on data from related amino compounds, (2S,3S)-2,3-Diaminobutane-1,4-diol is anticipated to be a skin and eye irritant.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times during handling and disposal. All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to consign it to a licensed hazardous waste disposal company.[2]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "this compound" and appropriate hazard symbols.
-
Do not mix this compound with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.
-
-
Container Management:
-
Use a chemically resistant container for waste collection.
-
Keep the container tightly sealed when not in use to prevent the release of vapors.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Preparing for Disposal:
-
For solutions of this compound, do not attempt to neutralize unless you are trained and equipped to handle the reaction, as it may be exothermic.
-
Solid waste should be swept up carefully, avoiding dust generation, and placed in the designated container.[1]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup.
-
Provide them with a complete and accurate description of the waste, including its name and any known hazards.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes the hazard classifications for a closely related compound, 1,4-Diaminobutane, which can serve as a conservative guide.
| Hazard Classification | Category | GHS Code |
| Acute Toxicity, Oral | Category 4 | H302 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 1B | H314 (Causes severe skin burns and eye damage) |
| Serious Eye Damage/Irritation | Category 1 | H318 (Causes serious eye damage) |
| Acute Toxicity, Dermal | Category 3 | H311 (Toxic in contact with skin) |
| Acute Toxicity, Inhalation | Category 2 | H330 (Fatal if inhaled) |
Data based on the Safety Data Sheet for 1,4-Diaminobutane.[5]
Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard laboratory practices and information extrapolated from Safety Data Sheets for analogous compounds. No experimental protocols were directly cited for the disposal of this compound itself due to the absence of a specific SDS. The core principle is the containment and transfer of the chemical waste to a licensed disposal facility in accordance with local and federal regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling (2S,3S)-2,3-Diaminobutane-1,4-diol
Essential Safety and Handling Guide for (2S,3S)-2,3-Diaminobutane-1,4-diol
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety information for a structurally similar compound, 1,4-Diaminobutane dihydrochloride, and general laboratory safety protocols. It is imperative to consult a comprehensive and specific SDS for this compound as it becomes available and to conduct a thorough risk assessment before handling this chemical.
Hazard Identification
Based on data for similar compounds, this compound is anticipated to present the following hazards.[1][2][3] This substance is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is for laboratory research and development use only and is not intended for human or veterinary applications.
Signal Word: Warning[1]
Physical State: Solid powder[1]
Appearance: White[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure risk. The minimum required PPE includes closed-toe shoes, long pants or skirts, a lab coat, and safety glasses.[4] This should be supplemented with specific PPE as detailed below.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Safety goggles and, where splashing is a risk, a face shield.[5] | Standard safety glasses offer minimal protection against chemical splashes.[6] Ensure that eyewash stations are readily accessible.[1][2] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5] | Select gloves based on their resistance to the specific chemical being handled.[5] Lab coats should be kept clean and in good condition.[4] For tasks with a higher risk of skin contact, consider double gloving.[6] |
| Respiratory Protection | To be used in areas with inadequate ventilation or when airborne concentrations may exceed exposure limits.[5] | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if irritation is experienced or exposure limits are exceeded.[3] Always handle the substance in a well-ventilated area or under a chemical fume hood.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[1]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location.[1][2] As the compound may be hygroscopic and air-sensitive, consider storing it under an inert atmosphere, such as nitrogen.[1][2]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2]
Disposal Plan:
-
Waste Collection: Collect waste material in suitable, closed containers clearly labeled for chemical waste.[1][2]
-
Disposal Route: Dispose of the chemical and any contaminated materials through an approved waste disposal plant.[2] Adhere to all local, regional, national, and international regulations for chemical waste disposal.
Emergency Procedures
First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms arise.[1][3]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove any contaminated clothing. If skin irritation persists, consult a physician.[1]
-
Eye Contact: If the substance enters the eyes, rinse immediately and cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1][2] If present, remove contact lenses if it is easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention if symptoms occur.[1]
Spill Response:
-
Personal Precautions: For non-emergency personnel, evacuate the area and avoid breathing dust or vapors.
-
Containment: Ensure adequate ventilation. For spills, sweep up the solid material and place it into a suitable container for disposal.[1][2] Avoid creating dust.
-
Cleanup: After the material has been collected, clean the affected area thoroughly.
Visual Workflow and Safety Diagrams
Caption: Safe handling workflow for this compound.
Caption: Spill response procedure for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
